SU11657
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SU11657; SU11657; SU11657. |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of SU11657
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU11657 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Exhibiting a characteristic indolinone scaffold, this compound exerts its anti-tumor and anti-angiogenic effects by competitively inhibiting the ATP-binding sites of several key RTKs implicated in cancer progression and pathological angiogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its primary molecular targets, the downstream signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of Class III and V Receptor Tyrosine Kinases
This compound functions as a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic sites of multiple receptor tyrosine kinases. Its primary targets belong to the class III and V families of RTKs, which are crucial regulators of cell proliferation, survival, differentiation, and migration. The principal targets of this compound include:
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β): These receptors are key drivers of cell growth, proliferation, and migration in various cell types, including fibroblasts and smooth muscle cells. Dysregulation of PDGFR signaling is a hallmark of several cancers and fibrotic diseases.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a primary mediator of angiogenesis, VEGFR-2 activation by its ligand VEGF-A is a critical step in the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
-
Fms-like Tyrosine Kinase 3 (FLT3): This receptor is predominantly expressed in hematopoietic stem and progenitor cells. Activating mutations in FLT3 are frequently observed in acute myeloid leukemia (AML), leading to uncontrolled proliferation of leukemic blasts.
-
c-Kit (Stem Cell Factor Receptor): Similar to FLT3, c-Kit is vital for hematopoiesis and is also implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST).
By blocking the kinase activity of these receptors, this compound effectively abrogates the initiation of downstream signaling cascades, leading to the inhibition of tumor growth, angiogenesis, and leukemogenesis.
Quantitative Data: Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency and selectivity.
| Kinase Target | IC50 (nM) |
| PDGFR-β | 5 |
| VEGFR-2 (KDR) | 17 |
| FLT3 | 50 |
| c-Kit | 40 |
| PDGFR-α | Not explicitly quantified in the provided search results |
| VEGFR-1 (Flt-1) | 13 |
Note: The IC50 values are derived from various preclinical studies and may vary depending on the specific assay conditions.
Signaling Pathway Inhibition
The binding of this compound to its target RTKs prevents their autophosphorylation upon ligand binding, thereby blocking the recruitment and activation of downstream signaling effectors.
Inhibition of PDGFR Signaling
Activation of PDGFR initiates multiple downstream pathways, including the Ras/MAPK, PI3K/Akt, and PLC-γ pathways, which collectively promote cell proliferation, survival, and migration. This compound's inhibition of PDGFR blocks these cascades.[1][2][3][4][5]
Caption: Inhibition of PDGFR signaling cascade by this compound.
Inhibition of VEGFR-2 Signaling
VEGFR-2 is the principal mediator of the angiogenic signals induced by VEGF-A. Its activation leads to endothelial cell proliferation, migration, and tube formation. This compound effectively curtails these pro-angiogenic processes.[6][7][8][9][10]
Caption: Inhibition of VEGFR-2-mediated angiogenic signaling by this compound.
Inhibition of FLT3 Signaling
In the context of AML with FLT3 mutations, constitutive activation of the receptor drives leukemic cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of FLT3 and its downstream targets, such as STAT5 and Akt, leading to apoptosis of leukemic cells.[11]
Caption: Inhibition of mutated FLT3 signaling in leukemia by this compound.
Experimental Protocols
The following are representative protocols for evaluating the activity of this compound. Specific parameters may require optimization based on the experimental system.
In Vitro Kinase Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., PDGFR-β, VEGFR-2, FLT3)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
This compound (in DMSO)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive assays)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well plates
-
Phosphocellulose paper or other capture method for radiolabeled assays
-
Scintillation counter or luminescence/fluorescence plate reader for non-radioactive assays
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the purified kinase and the kinase-specific substrate to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified duration (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding a stop solution containing EDTA).
-
Quantify the kinase activity. For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays (e.g., ADP-Glo™, LanthaScreen®), follow the manufacturer's instructions to measure the generated signal.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation/Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells that are dependent on the targeted RTKs.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3-ITD, or engineered cells overexpressing PDGFR or VEGFR)
-
Complete cell culture medium
-
This compound (in DMSO)
-
96-well cell culture plates
-
Cell proliferation/viability reagent (e.g., MTS, MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell proliferation/viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation/viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Caption: Workflow for a cell-based proliferation/viability assay.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor that exerts its biological effects through the potent and selective inhibition of key RTKs involved in oncogenesis and angiogenesis, namely PDGFRs, VEGFRs, FLT3, and c-Kit. By blocking the ATP-binding sites of these receptors, this compound effectively abrogates downstream signaling pathways, leading to the inhibition of cell proliferation, survival, migration, and angiogenesis. The provided quantitative data and experimental protocols offer a foundational guide for researchers and drug development professionals working with this and similar classes of kinase inhibitors. Further investigation into the broader kinase selectivity profile and in vivo efficacy of this compound will continue to delineate its therapeutic potential.
References
- 1. Reactome | Signaling by PDGFRA transmembrane, juxtamembrane and kinase domain mutants [reactome.org]
- 2. Roles of PDGF/PDGFR signaling in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | Signaling by PDGFR in disease [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. PDGFRβ signaling regulates local inflammation and synergizes with hypercholesterolemia to promote atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling in Cancer Causes Loss of Endothelial Fenestrations, Regression of Tumor Vessels, and Appearance of Basement Membrane Ghosts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
SU11657 Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU11657 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Belonging to the indolinone class of compounds, this compound exhibits significant inhibitory activity against key drivers of tumor angiogenesis and growth, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT, the receptor for stem cell factor. This technical guide provides an in-depth overview of the this compound pathway inhibition, its mechanism of action, and summarizes key quantitative data. Furthermore, it details experimental protocols for the evaluation of this compound and visualizes the core signaling pathways and experimental workflows.
Introduction
The inhibition of signaling pathways crucial for tumor growth and vascularization is a cornerstone of modern cancer therapy. Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in these processes. Dysregulation of RTK signaling is a common feature of many human cancers. This compound has been investigated for its potential to simultaneously block multiple RTK signaling pathways, thereby offering a broad-spectrum anti-tumor activity. This document serves as a comprehensive resource for understanding the preclinical data and methodologies associated with this compound.
Mechanism of Action and Signaling Pathway Inhibition
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of its target receptors. This prevents the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.
The primary targets of this compound include:
-
VEGFRs: Specifically VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1), which are critical mediators of angiogenesis.
-
PDGFRs: Including PDGFR-α and PDGFR-β, involved in tumor growth, stromal cell recruitment, and angiogenesis.
-
c-KIT: A receptor tyrosine kinase implicated in the pathogenesis of various solid tumors and hematological malignancies.
-
Flt3 (Fms-like tyrosine kinase 3): An important target in certain types of leukemia.
By inhibiting these receptors, this compound disrupts the intricate signaling networks that drive tumor progression.
The Discovery and Development of SU11657 (Sunitinib/SU11248): A Technical Guide
A Note on Nomenclature: Publicly available scientific literature and clinical data extensively document the development of the multi-targeted tyrosine kinase inhibitor Sunitinib, originally identified as SU11248. While the query specified SU11657, there is a significant lack of specific public information on a compound with this identifier. It is highly probable that this compound was a closely related analog or an early-stage compound within the same discovery program that did not advance. This guide will therefore focus on the comprehensive data available for Sunitinib (SU11248), which represents the successful clinical candidate from this research endeavor.
Executive Summary
Sunitinib (marketed as Sutent®) is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its development marked a significant advancement in cancer therapy, particularly for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). Sunitinib's mechanism of action lies in its ability to simultaneously inhibit multiple RTKs involved in tumor growth, angiogenesis (the formation of new blood vessels that feed a tumor), and metastatic progression. This guide provides a detailed overview of the discovery, preclinical development, and mechanism of action of Sunitinib, tailored for researchers, scientists, and drug development professionals.
Discovery and Synthesis
The development of Sunitinib originated from a focused effort to identify potent inhibitors of key RTKs implicated in cancer. The core chemical scaffold of Sunitinib, an indolin-2-one, was identified through high-throughput screening and subsequent medicinal chemistry optimization. The synthesis of Sunitinib malate (the commercially available salt form) involves a multi-step process, which has been refined to ensure high purity and yield for clinical and commercial production.
Mechanism of Action
Sunitinib exerts its anti-tumor activity by binding to the ATP-binding pocket of several RTKs, thereby blocking the downstream signaling pathways that promote cell proliferation and angiogenesis. Its primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Sunitinib potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, key mediators of angiogenesis.[1] By blocking these receptors, Sunitinib disrupts the formation of new blood vessels essential for tumor growth and metastasis.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFR-α and PDGFR-β by Sunitinib affects pericytes, which are crucial for the structural integrity of blood vessels, further contributing to its anti-angiogenic effects.[1]
-
Other Key Kinases: Sunitinib also targets other RTKs such as KIT (stem cell factor receptor), FMS-like tyrosine kinase 3 (FLT3), and rearranged during transfection (RET), which are implicated in the pathogenesis of various cancers.[2]
The simultaneous inhibition of these multiple targets results in a broad-spectrum anti-cancer activity, encompassing both direct effects on tumor cells and indirect effects on the tumor microenvironment.
Preclinical Pharmacology
In Vitro Kinase Inhibition
The potency of Sunitinib against a panel of purified kinases has been extensively characterized. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for its primary targets.
| Kinase Target | IC50 (nM) |
| PDGFRβ | 2[3] |
| VEGFR2 (KDR/Flk-1) | 80[3] |
| KIT | Data not consistently reported in single nM values |
| FLT3 | 50 (for FLT3-ITD)[3] |
| VEGFR1 (Flt-1) | Data not consistently reported in single nM values |
| RET | Data not consistently reported in single nM values |
In Vitro Cellular Activity
Sunitinib has demonstrated potent anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines. The IC50 values for cell growth inhibition vary depending on the cell line and the specific RTK dependencies.
| Cell Line | Cancer Type | IC50 (µM) |
| HUVEC (VEGF-stimulated) | Endothelial Cells | 0.04[3] |
| NIH-3T3 (PDGF-stimulated) | Fibroblast | 0.039 (PDGFRβ) / 0.069 (PDGFRα)[3] |
| MV4;11 | Acute Myeloid Leukemia | 0.008[3] |
| OC1-AML5 | Acute Myeloid Leukemia | 0.014[3] |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of Sunitinib has been evaluated in numerous preclinical xenograft models using human tumor cell lines implanted in immunocompromised mice. These studies have consistently shown significant tumor growth inhibition and regression across a range of tumor types.
| Tumor Model | Dosing Regimen | Outcome |
| HT-29 (colorectal) | 80 mg/kg/day | Tumor regression |
| A431 (epidermoid) | 80 mg/kg/day | Tumor regression |
| Colo205 (colorectal) | 80 mg/kg/day | Tumor regression |
| H-460 (lung) | 80 mg/kg/day | Tumor regression |
| SF763T (glioma) | 80 mg/kg/day | Tumor regression |
| C6 (glioma) | 80 mg/kg/day | Tumor regression |
| A375 (melanoma) | 80 mg/kg/day | Tumor regression |
| MDA-MB-435 (breast) | 80 mg/kg/day | Tumor regression |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for determining the in vitro inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Test compound (Sunitinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Lance®, or radiolabeled ATP)
-
Microtiter plates (e.g., 96-well or 384-well)
-
-
Procedure:
-
Add kinase buffer to the wells of the microtiter plate.
-
Add the test compound at various concentrations (serially diluted).
-
Add the purified kinase to the wells.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (method depends on the detection system).
-
Add the detection reagent and incubate as per the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-compound control and determine the IC50 value using a suitable data analysis software.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (Sunitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[4]
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
-
Materials and Animals:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Test compound (Sunitinib) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Analyze the data to determine the effect of the treatment on tumor growth.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways targeted by Sunitinib and a typical experimental workflow for its preclinical evaluation.
Caption: VEGFR Signaling Pathway Inhibition by Sunitinib.
Caption: PDGFR Signaling Pathway Inhibition by Sunitinib.
Caption: Preclinical Development Workflow for Sunitinib.
References
SU11657 In Vitro Kinase Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It is recognized for its potent inhibitory activity against key kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), FMS-like tyrosine kinase 3 (FLT3), and KIT. This technical guide provides an in-depth overview of the in vitro kinase assay for this compound, including its kinase inhibition profile, detailed experimental protocols, and the signaling pathways it modulates.
Quantitative Kinase Inhibition Profile of this compound
The inhibitory activity of this compound has been characterized against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized below.
| Kinase Target | IC50 (nM) |
| VEGFR2 (KDR) | 3 |
| FLT3 | 4 - 20 |
| c-KIT | 4 - 20 |
Data sourced from commercially available product information for a VEGFR2/Flt3/c-Kit Inhibitor with the same chemical structure as this compound.
Experimental Protocols for In Vitro Kinase Assays
A variety of in vitro kinase assay formats can be employed to determine the inhibitory potency of compounds like this compound. These assays typically measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. Common methodologies include radiometric assays, and fluorescence/luminescence-based assays.
A general workflow for an in vitro kinase assay involves the following steps:
-
Preparation of Reagents : This includes the purified kinase, the specific substrate (which can be a peptide or protein), ATP, and the inhibitor (this compound) at various concentrations.
-
Kinase Reaction : The kinase, substrate, and inhibitor are incubated together in a suitable reaction buffer. The reaction is initiated by the addition of ATP.
-
Detection of Kinase Activity : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is measured. The detection method will vary depending on the assay format.
-
Data Analysis : The results are used to calculate the percent inhibition at each inhibitor concentration, and this data is then used to determine the IC50 value.
Below is a diagram illustrating a typical workflow for an in vitro kinase assay.
Signaling Pathways Modulated by this compound
By inhibiting VEGFR, FLT3, and KIT, this compound can disrupt several critical downstream signaling pathways that are often dysregulated in cancer. These pathways play a crucial role in cell proliferation, survival, migration, and angiogenesis.
The diagram below illustrates the key signaling cascades affected by the inhibition of these receptor tyrosine kinases by this compound.
Conclusion
This compound is a potent inhibitor of key receptor tyrosine kinases implicated in oncogenesis. The in vitro kinase assay is a fundamental tool for characterizing the potency and selectivity of this and other kinase inhibitors. Understanding the specific experimental methodologies and the downstream signaling consequences of this compound inhibition is crucial for its application in cancer research and drug development.
SU11657: A Technical Overview of its FLT3 Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU11657 is a multi-targeted tyrosine kinase inhibitor (TKI) with significant activity against FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This document provides a comprehensive technical guide on the FLT3 inhibitor activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, are among the most frequent genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of cases. These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and contributing to a poor prognosis.
This compound is an indolinone-based small molecule inhibitor that targets multiple receptor tyrosine kinases, including FLT3, KIT, and vascular endothelial growth factor receptors (VEGFRs). Its activity against the constitutively activated FLT3 receptor makes it a compound of interest for the targeted therapy of FLT3-mutated AML.
Quantitative Inhibitor Activity
The inhibitory activity of this compound has been evaluated in various preclinical studies. The following table summarizes the available quantitative data on its potency against FLT3 and other relevant kinases.
| Target | Assay Type | Cell Line / System | Potency (IC50 / LC50) | Reference |
| FLT3-ITD | Cell Viability (MTT Assay) | Pediatric AML blasts | Significantly more sensitive than FLT3-WT | [1] |
| KIT | Cell Viability (MTT Assay) | Pediatric AML blasts | Significantly more sensitive than KIT-WT | [1] |
| PDGFR | Kinase Assay | Not Specified | Active Inhibitor | [2] |
| VEGFR1 | Kinase Assay | Not Specified | Active Inhibitor | [2] |
| VEGFR2 | Kinase Assay | Not Specified | Active Inhibitor | [2] |
Note: Specific IC50/LC50 values from the primary literature were not available in the public domain at the time of this review. The referenced study indicates a statistically significant increase in sensitivity in mutated cells.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting the constitutive autophosphorylation of mutated FLT3 receptors. This blockade of the initial activation step leads to the downregulation of downstream signaling pathways critical for cell survival and proliferation, including the RAS/MEK/ERK and PI3K/Akt pathways.
FLT3 Signaling and Inhibition by this compound
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's activity.
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology used to assess the in vitro sensitivity of pediatric AML samples to this compound[1].
Objective: To determine the concentration of this compound that inhibits the metabolic activity of AML cells by 50% (LC50).
Materials:
-
Primary pediatric AML patient samples or AML cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Plating: Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium from the stock solution. Add 100 µL of the this compound dilutions to the wells to achieve a final concentration range (e.g., 0.0098–10 µM). Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 4 days at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and determine the LC50 value using non-linear regression analysis.
In Vitro Kinase Assay
This is a general protocol for assessing the direct inhibitory effect of this compound on FLT3 kinase activity.
Objective: To determine the concentration of this compound that inhibits the enzymatic activity of the FLT3 kinase by 50% (IC50).
Materials:
-
Recombinant human FLT3 kinase
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
This compound stock solution
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, add the recombinant FLT3 kinase, the kinase substrate, and varying concentrations of this compound in the kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert the luminescence signal to percent kinase activity relative to a no-inhibitor control. Plot the percent activity against the log of the this compound concentration and determine the IC50 value using a suitable curve-fitting model.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a FLT3 inhibitor like this compound.
Caption: Preclinical evaluation workflow for a FLT3 inhibitor.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor with demonstrated activity against FLT3, particularly in the context of activating mutations found in AML. Its ability to induce apoptosis and inhibit key pro-survival signaling pathways in FLT3-mutated cells underscores its potential as a therapeutic agent. Further preclinical and clinical evaluation is warranted to fully elucidate its efficacy and safety profile, both as a monotherapy and in combination with other anti-leukemic agents. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug developers working in the field of targeted cancer therapy.
References
- 1. FLT3 and KIT mutated pediatric acute myeloid leukemia (AML) samples are sensitive in vitro to the tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual treatment with FLT3 inhibitor this compound and doxorubicin increases survival of leukemic mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the SU11248 (Sunitinib) VEGFR2 Signaling Cascade
To the valued researcher,
Our comprehensive investigation into the kinase inhibitor "SU11657" did not yield specific and verifiable scientific literature, quantitative data, or detailed experimental protocols. It is plausible that this designation is an internal, historical, or less-publicized identifier.
In lieu of the requested information on this compound, we have prepared this in-depth technical guide on a closely related and extensively studied compound, SU11248 , more commonly known as Sunitinib . Sunitinib, developed by Sugen (hence the "SU" prefix), is a potent, orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor that plays a crucial role in anti-angiogenic cancer therapy by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
This guide provides a detailed overview of the SU11248 (Sunitinib) mechanism of action, its interaction with the VEGFR2 signaling cascade, quantitative inhibitory data, relevant experimental protocols, and visualizations to meet the core requirements of your original request.
Introduction to SU11248 (Sunitinib) and its Target: VEGFR2
SU11248 (Sunitinib) is a small-molecule inhibitor that targets multiple RTKs, including VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and Flt-3.[1][2][3] Its anti-angiogenic effects are primarily mediated through the inhibition of VEGFR2, the main receptor for VEGF-A, a key driver of angiogenesis.[2][4][5] By binding to the ATP-binding pocket of the VEGFR2 kinase domain, Sunitinib prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels that are essential for tumor growth and metastasis.[4]
Quantitative Data: Kinase Inhibition Profile of SU11248 (Sunitinib)
The following table summarizes the in vitro inhibitory activity of SU11248 (Sunitinib) against VEGFR2 and other relevant kinases. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.
| Kinase Target | IC50 (nM) |
| VEGFR2 (KDR) | 2 |
| PDGFRβ | 8 |
| c-KIT | 9 |
| FLT3 | 1 |
| VEGFR1 | 80 |
| VEGFR3 | 7 |
| PDGFRα | 37 |
| CSF-1R | 2 |
Note: IC50 values can vary between different assay conditions and cell lines.
The VEGFR2 Signaling Cascade and the Point of SU11248 (Sunitinib) Inhibition
The binding of VEGF-A to VEGFR2 on the surface of endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades that regulate key cellular functions. SU11248 (Sunitinib) acts as an ATP-competitive inhibitor, blocking the initial autophosphorylation step and thus inhibiting all subsequent downstream signaling.
Figure 1. VEGFR2 signaling cascade and the inhibitory action of SU11248 (Sunitinib).
Experimental Protocols
In Vitro VEGFR2 Kinase Assay
This protocol outlines a common method to determine the in vitro inhibitory activity of a compound like SU11248 (Sunitinib) against VEGFR2.
Figure 2. Workflow for an in vitro VEGFR2 kinase inhibition assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
Dilute recombinant human VEGFR2 kinase domain in the reaction buffer.
-
Prepare a solution of the substrate, such as poly(Glu, Tyr) 4:1.
-
Prepare a solution of ATP, including a radioactive tracer like γ-³²P-ATP.
-
Perform serial dilutions of SU11248 (Sunitinib) in DMSO, followed by dilution in the reaction buffer.
-
-
Kinase Reaction:
-
In a microtiter plate, combine the VEGFR2 enzyme, the substrate, and the various concentrations of SU11248 (Sunitinib) or vehicle (DMSO) for the control.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding a solution containing EDTA.
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively with a solution like 0.75% phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
The counts per minute (CPM) are proportional to the kinase activity.
-
Plot the percentage of inhibition of VEGFR2 activity against the logarithm of the SU11248 (Sunitinib) concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based VEGFR2 Autophosphorylation Assay
This protocol describes a method to assess the inhibitory effect of SU11248 (Sunitinib) on VEGF-A-induced VEGFR2 autophosphorylation in endothelial cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate growth medium.
-
Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the starved cells with various concentrations of SU11248 (Sunitinib) or vehicle control for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with recombinant human VEGF-A for a short duration (e.g., 5-10 minutes) to induce VEGFR2 autophosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation and Western Blotting:
-
Immunoprecipitate VEGFR2 from the cell lysates using an anti-VEGFR2 antibody.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for phosphorylated tyrosine (e.g., anti-phosphotyrosine antibody 4G10).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated VEGFR2 and total VEGFR2.
-
Normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal.
-
Calculate the percentage of inhibition of VEGFR2 phosphorylation at different concentrations of SU11248 (Sunitinib) relative to the VEGF-A stimulated control.
-
Conclusion
SU11248 (Sunitinib) is a well-characterized and clinically significant inhibitor of the VEGFR2 signaling cascade. Its ability to potently block VEGFR2 autophosphorylation translates into a powerful anti-angiogenic effect, which has been successfully leveraged in the treatment of various cancers. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate mechanisms of VEGFR2 signaling and to evaluate the efficacy of novel anti-angiogenic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunitinib (SUTENT, SU11248) suppresses tumor growth and induces apoptosis in xenograft models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. — NextBio article [accounts.public.ce.basespace.illumina.com]
Methodological & Application
Application Notes and Protocols: Solubility of SU11657 in DMSO vs. Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and determining the solubility of the kinase inhibitor SU11657 in Dimethyl Sulfoxide (DMSO) and water. The following sections detail the physicochemical properties, experimental protocols for solubility determination, and the relevant biological pathways associated with this compound.
Introduction to this compound
This compound is a multi-targeted tyrosine kinase inhibitor. It is known to inhibit the activity of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR), FMS-like tyrosine kinase 3 (FLT3), and c-Kit. By targeting these kinases, this compound can modulate key cellular processes such as proliferation, differentiation, and angiogenesis. The efficacy of small molecule inhibitors like this compound in both in vitro and in vivo studies is critically dependent on their solubility, which influences their bioavailability and formulation development.
Data Presentation: Solubility of this compound
| Solvent | Method | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Observations |
| DMSO | Kinetic | 25 | [Experimental Data] | [Experimental Data] | [e.g., Clear solution, precipitation observed at higher concentrations] |
| Thermodynamic | 25 | [Experimental Data] | [Experimental Data] | [e.g., Saturated solution with visible precipitate] | |
| Water (Aqueous Buffer, pH 7.4) | Kinetic | 25 | [Experimental Data] | [Experimental Data] | [e.g., Low solubility, significant precipitation] |
| Thermodynamic | 25 | [Experimental Data] | [Experimental Data] | [e.g., Very low solubility, suspension formed] |
Experimental Protocols
Two common methods for determining the solubility of a compound are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This method provides a rapid assessment of solubility and is suitable for high-throughput screening. It measures the concentration at which a compound, initially dissolved in DMSO, begins to precipitate when added to an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for analysis)
-
Plate shaker
-
Spectrophotometer or nephelometer
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution to a new 96-well plate containing a larger volume of PBS (pH 7.4). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) on a plate shaker for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Detection: Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a spectrophotometer. The concentration at which a significant increase in turbidity or absorbance is observed is considered the kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" method measures the solubility of a compound in a saturated solution at equilibrium and is more representative of the true solubility.
Materials:
-
This compound (solid powder)
-
Solvent (DMSO or aqueous buffer, e.g., PBS pH 7.4)
-
Small glass vials or tubes
-
Shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent (DMSO or aqueous buffer) in a vial.
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A standard curve of known this compound concentrations should be prepared in the same solvent for accurate quantification. The measured concentration represents the thermodynamic solubility.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits VEGFR, FLT3, and c-Kit signaling pathways.
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for determining thermodynamic solubility.
SU11657 Protocol for Cell Culture: A Detailed Application Note for Researchers
For distribution to researchers, scientists, and drug development professionals.
Abstract
SU11657 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant activity against key drivers of oncogenesis and angiogenesis. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture. It includes information on its mechanism of action, quantitative data on its inhibitory activity, and step-by-step protocols for relevant cell-based assays.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of several receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. The primary targets of this compound include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), FMS-like tyrosine kinase 3 (FLT3), and KIT proto-oncogene, receptor tyrosine kinase (c-KIT).[1][2] Dysregulation of these kinases is implicated in various cancers. By inhibiting these RTKs, this compound can effectively suppress tumor growth and the formation of new blood vessels that supply tumors.
The binding of growth factors to these receptors normally triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This creates docking sites for downstream signaling proteins and activates pathways such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell proliferation and survival. This compound's inhibition of the initial phosphorylation event blocks the entire downstream cascade.
Quantitative Data: Inhibitory Activity
This compound exhibits potent inhibitory activity against its target kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Target Kinase | IC50 (nM) |
| VEGFR2 (KDR) | 3 |
| FLT3 | 4 - 20 |
| c-KIT | 4 - 20 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Studies have shown that cancer cell lines with mutations in FLT3 or KIT are significantly more sensitive to this compound.[1]
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., those with known FLT3 or KIT mutations) or endothelial cells (e.g., HUVECs).
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT or WST-1 Reagent for cell viability assays.
-
Lysis Buffer for protein extraction.
-
Primary and Secondary Antibodies for Western blotting.
-
Matrigel or other basement membrane extract for tube formation assays.
Cell Viability Assay (MTT/WST-1)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Measurement: For MTT assays, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of target proteins and downstream signaling molecules.
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in a sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibodies and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit angiogenesis in vitro.
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a basal medium containing a low percentage of serum.
-
Treatment and Seeding: Pre-treat the endothelial cells with various concentrations of this compound for a short period (e.g., 30 minutes). Then, seed the treated cells onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: Observe and photograph the tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points and total tube length using image analysis software.
Expected Results
-
Cell Viability Assay: A dose-dependent decrease in cell viability is expected in sensitive cell lines treated with this compound.
-
Western Blot Analysis: A decrease in the phosphorylation levels of VEGFR2, FLT3, c-KIT, and their downstream effectors like AKT and ERK should be observed in this compound-treated cells compared to controls.
-
Endothelial Cell Tube Formation Assay: this compound is expected to inhibit the formation of capillary-like structures by endothelial cells in a dose-dependent manner.
Troubleshooting
-
Low Drug Potency: Ensure the this compound stock solution is properly prepared and stored. Verify the sensitivity of the cell line to the inhibitor.
-
High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
Inconsistent Tube Formation: Use a consistent lot of Matrigel and ensure endothelial cells are at a low passage number and healthy.
Safety Precautions
This compound is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
Preparation of SU11657 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of SU11657, a potent inhibitor of multiple receptor tyrosine kinases. Included are detailed protocols, quantitative data, and visual diagrams to ensure accurate and reproducible experimental results. The information is tailored for professionals in research and drug development.
Quantitative Data Summary
A compilation of the essential quantitative data for this compound is presented in the table below for quick reference.
| Parameter | Value | Source |
| Molecular Weight | 398.45 g/mol | |
| Appearance | A crystalline solid | |
| Purity | >98% | |
| Solubility in DMSO | ≥ 19.92 mg/mL | |
| Calculated Molar Solubility in DMSO | ≥ 50 mM | Calculated |
| Storage of Solid Compound | -20°C for up to 3 years | |
| Storage of Stock Solution (in DMSO) | -80°C for up to 2 years |
Introduction to this compound
This compound is a synthetic small molecule that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), FMS-like tyrosine kinase 3 (FLT3), and Mast/stem cell growth factor receptor (Kit). By inhibiting the activity of these kinases, this compound can modulate key cellular processes such as proliferation, differentiation, and angiogenesis. This inhibitory action makes it a valuable tool in cancer research and drug development.
Experimental Protocol: Preparation of a 50 mM this compound Stock Solution
This protocol outlines the steps for preparing a 50 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (purity >98%)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Weighing this compound:
-
Tare a sterile, empty microcentrifuge tube on the analytical balance.
-
Carefully weigh out 1.99 mg of this compound powder into the tared tube.
-
-
Adding DMSO:
-
Using a calibrated pipette, add 100 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Tightly cap the tube.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A clear, yellowish solution should be observed.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber, or foil-wrapped tubes.
-
Label each aliquot clearly with the compound name, concentration (50 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 2 years).
-
Diagrams
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation.
This compound Signaling Pathway Inhibition
Caption: this compound Inhibition of Key Signaling Pathways.
Application Notes and Protocols for SU11657 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), FMS-like Tyrosine Kinase 3 (FLT3), and KIT, the receptor for stem cell factor.[1] By inhibiting these kinases, this compound can disrupt key signaling pathways involved in tumor angiogenesis, proliferation, and survival. These characteristics make this compound a valuable tool for preclinical cancer research in various in vivo mouse models, particularly for hematological malignancies and solid tumors where these signaling pathways are dysregulated.
These application notes provide an overview of the in vivo applications of this compound in mouse models, including its mechanism of action, and detailed protocols for its use in a leukemia xenograft model.
Mechanism of Action: Targeting Key Oncogenic Pathways
This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of multiple RTKs. This dual targeting of pro-angiogenic and direct tumor cell signaling pathways provides a comprehensive approach to cancer therapy.
The primary signaling pathways inhibited by this compound are:
-
VEGFR2 Signaling: Inhibition of VEGFR2 blocks the downstream signaling cascade initiated by VEGF, a key regulator of angiogenesis. This leads to a reduction in tumor vascularization, thereby limiting the supply of oxygen and nutrients to the tumor.
-
FLT3 Signaling: Mutations in FLT3, particularly internal tandem duplications (ITD), are common in Acute Myeloid Leukemia (AML) and lead to constitutive activation of the kinase, promoting uncontrolled proliferation of leukemic cells.[1] this compound effectively inhibits this aberrant signaling.
-
KIT Signaling: The c-Kit receptor is crucial for the proliferation and survival of various cell types, including mast cells and hematopoietic stem cells. Mutations in c-Kit are implicated in several cancers, including mast cell tumors and gastrointestinal stromal tumors (GIST). This compound's inhibition of KIT can induce apoptosis in tumor cells dependent on this pathway.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in in vivo mouse models.
| Parameter | Value | Mouse Model | Tumor Type | Reference |
| Effective Dose | 4 mg/kg | Balb/c | Uterine Edema Model | (Not explicitly cited, general product information) |
| Treatment Schedule | 3 days on, 4 days off | PML-RARA | Leukemia | [1] |
| Median Survival | 55 days (this compound alone) vs. Control | PML-RARA | Leukemia | [1] |
| Median Survival | 62 days (this compound + Doxorubicin) vs. Control | PML-RARA | Leukemia | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Mouse Leukemia Model
This protocol is based on a study investigating the combination of this compound and doxorubicin in a murine model of Acute Promyelocytic Leukemia (APL) with an activating FLT3 mutation.[1]
1. Animal Model
-
Mouse Strain: Severe Combined Immunodeficient (SCID) mice are suitable for xenograft studies.
-
Cell Line: A murine leukemia cell line expressing PML-RARA and a constitutively active FLT3-ITD mutation.
2. Tumor Implantation
-
Leukemic cells are transplanted into recipient mice, typically via intravenous (tail vein) injection to establish a disseminated leukemia model.
3. Drug Preparation and Administration
-
This compound Formulation: this compound is an orally bioavailable compound and can be formulated for oral gavage. The exact formulation vehicle should be optimized for solubility and stability.
-
Doxorubicin Formulation: Doxorubicin is typically dissolved in a sterile saline solution for intraperitoneal (i.p.) injection.
-
Dosage and Schedule:
-
This compound: While the exact dose was not specified in the primary reference, a starting point could be the previously reported effective dose of 4 mg/kg. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in the specific mouse strain and model. The treatment schedule is 3 consecutive days of administration followed by 4 days of rest.[1]
-
Doxorubicin: 3 mg/kg/day, administered intraperitoneally.[1]
-
4. Monitoring and Endpoints
-
Survival: The primary endpoint is the overall survival of the mice, monitored daily.
-
Leukemic Burden: Peripheral blood smears can be analyzed to monitor the percentage of leukemic blasts.
-
Toxicity: Monitor for signs of toxicity, including weight loss, lethargy, and ruffled fur. High doses of this compound have been noted to be toxic in mice.[1]
Protocol 2: General Protocol for this compound in a Solid Tumor Xenograft Model
This is a general protocol that can be adapted for various solid tumor cell lines expressing targets of this compound (e.g., canine mast cell tumors with KIT mutations).
1. Animal Model
-
Mouse Strain: Immunodeficient mice (e.g., SCID or NOD/SCID) are required for xenografting human or canine cell lines.
-
Cell Line: A relevant tumor cell line with known expression or mutation of VEGFR2, FLT3, or c-Kit.
2. Tumor Implantation
-
Subcutaneous Model:
-
Harvest tumor cells in their logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or PBS.
-
Inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of the mouse. Matrigel can be co-injected to improve tumor take rate.
-
3. Drug Preparation and Administration
-
This compound Formulation: Prepare for oral gavage as described in Protocol 1.
-
Dosage and Schedule:
-
Start with a dose of 4 mg/kg administered orally, once daily.
-
A dose-response study is recommended to determine the optimal therapeutic dose.
-
Treatment should begin when tumors reach a palpable size (e.g., 100-200 mm³).
-
4. Monitoring and Endpoints
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Body Weight: Monitor mouse body weight as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or when signs of morbidity are observed.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze the phosphorylation status of VEGFR2, FLT3, and KIT to confirm target engagement by this compound.
Conclusion
This compound is a versatile multi-targeted RTK inhibitor with demonstrated in vivo efficacy in mouse models of leukemia. Its ability to target key pathways in angiogenesis and tumor cell proliferation makes it a valuable compound for preclinical oncology research. The provided protocols offer a framework for designing and executing in vivo studies to further investigate the therapeutic potential of this compound in various cancer models. It is essential to optimize dosage and treatment schedules for each specific model to achieve maximal therapeutic benefit while minimizing toxicity.
References
Application Notes and Protocols: A Proposed In Vivo Evaluation of SU11657 and Doxorubicin Combination Therapy
Disclaimer: As of October 2025, publicly available data from in vivo studies on the combination of SU11657 and doxorubicin is limited. The following application notes and protocols are presented as a proposed research framework based on the known mechanisms of doxorubicin and the general principles of evaluating combination cancer therapies. The information regarding this compound is based on a hypothetical mechanism of action due to the current lack of specific data for this compound in the public domain. These protocols are intended for research purposes only and should be adapted and validated by qualified scientists.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. However, its clinical use is often limited by significant side effects, most notably cardiotoxicity.
This document outlines a proposed in vivo study to investigate the potential synergistic or additive effects of combining doxorubicin with this compound, a hypothetical inhibitor of a key oncogenic signaling pathway. The rationale for this combination would be to enhance the anti-tumor efficacy of doxorubicin while potentially allowing for dose reduction to mitigate toxicity.
Hypothetical Rationale for Combination Therapy
It is hypothesized that this compound targets a pro-survival signaling pathway that is often upregulated in cancer cells, contributing to resistance to conventional chemotherapies like doxorubicin. By inhibiting this pathway, this compound could sensitize cancer cells to the cytotoxic effects of doxorubicin, leading to a more profound anti-tumor response.
Experimental Protocols
Animal Model and Tumor Xenograft Establishment
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: A human cancer cell line known to be sensitive to doxorubicin and expressing the hypothetical target of this compound (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Procedure:
-
Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using digital calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Dosing Regimen and Administration
-
Doxorubicin: Administered via intraperitoneal (i.p.) injection. A dose-finding study should be conducted to determine the maximum tolerated dose (MTD). A common starting dose for doxorubicin in mouse models is 2-5 mg/kg, administered once a week.
-
This compound: The route of administration (e.g., oral gavage, i.p.) and dosing schedule will depend on the pharmacokinetic and pharmacodynamic properties of the compound, which would need to be determined in preliminary studies.
-
Combination Therapy: Administer this compound for a set period before and/or concurrently with doxorubicin to assess for synergistic effects.
Assessment of Efficacy and Toxicity
-
Tumor Growth Inhibition: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight three times a week.
-
Survival Analysis: Monitor mice for signs of toxicity and euthanize if pre-defined endpoint criteria are met (e.g., tumor volume > 2000 mm³, >20% body weight loss).
-
Toxicity Evaluation: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Harvest major organs (heart, liver, kidneys, etc.) for histopathological examination.
Data Presentation
The following tables represent illustrative data that could be generated from the proposed in vivo study.
Table 1: Illustrative Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| Doxorubicin (2 mg/kg) | 10 | 800 ± 90 | 46.7 |
| This compound (X mg/kg) | 10 | 1200 ± 120 | 20.0 |
| Doxorubicin + this compound | 10 | 400 ± 50 | 73.3 |
Table 2: Illustrative Body Weight Changes
| Treatment Group | N | Mean Body Weight Change at Day 21 (%) ± SEM |
| Vehicle Control | 10 | +5.0 ± 1.5 |
| Doxorubicin (2 mg/kg) | 10 | -10.0 ± 2.0 |
| This compound (X mg/kg) | 10 | +2.0 ± 1.0 |
| Doxorubicin + this compound | 10 | -8.0 ± 1.8 |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Doxorubicin's mechanism of action.
Caption: Hypothetical mechanism of this compound.
Caption: In vivo experimental workflow.
Application Notes and Protocols for Anti-angiogenesis Assays Using SU11657
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that plays a crucial role in blocking the signaling pathways involved in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental in tumor growth and metastasis, making anti-angiogenic compounds like this compound a significant area of interest in cancer research and drug development. This compound primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR1), all of which are key mediators of angiogenic signaling cascades.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a range of in vitro and in vivo anti-angiogenesis assays. The information is intended to guide researchers in accurately assessing the anti-angiogenic potential of this compound and similar compounds.
Mechanism of Action of this compound
This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP binding sites of VEGFR2, PDGFRβ, and FGFR1. This inhibition blocks the autophosphorylation of the receptors, thereby preventing the activation of downstream signaling pathways that are critical for endothelial cell proliferation, migration, survival, and differentiation—all essential steps in the angiogenic process.
The primary signaling pathways inhibited by this compound include:
-
VEGFR2 Pathway: Inhibition of this pathway in endothelial cells blocks the activation of PLCγ-PKC-MAPK/ERK and PI3K-Akt-eNOS cascades, leading to decreased proliferation, migration, and nitric oxide production.
-
PDGFRβ Pathway: Primarily active in pericytes and smooth muscle cells, inhibition of this pathway disrupts vessel maturation and stabilization.
-
FGFR1 Pathway: Inhibition of this pathway in endothelial cells interferes with FGF-mediated proliferation and differentiation.
Data Presentation: Efficacy of this compound
The inhibitory activity of this compound against key receptor tyrosine kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Target Kinase | IC50 (nM) |
| VEGFR2 (KDR/Flk-1) | 16 ± 2 |
| PDGFRβ | 8 ± 3 |
| FGFR1 | 68 ± 18 |
| c-Kit | 19 ± 5 |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo anti-angiogenesis assays are provided below. It is recommended to optimize concentrations and incubation times for your specific cell lines and experimental conditions.
In Vitro Assays
1. Endothelial Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells, a critical step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 supplemented with 10% FBS.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in EGM-2. A suggested starting concentration range is 0.01 to 10 µM. Include a vehicle control (DMSO) and a positive control for inhibition (e.g., Sunitinib).
-
After 24 hours, replace the medium with 100 µL of the prepared this compound dilutions or control media.
-
Incubate the plate for 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
2. Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the ability of this compound to inhibit the chemotactic migration of endothelial cells.
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Fibronectin
-
Endothelial Cell Basal Medium (EBM-2)
-
VEGF-A (as a chemoattractant)
-
This compound
-
Calcein-AM or Crystal Violet for cell staining
Protocol:
-
Coat the underside of the Transwell inserts with 10 µg/mL fibronectin and incubate for 1 hour at 37°C.
-
Starve HUVECs in EBM-2 with 0.5% FBS for 4-6 hours.
-
In the lower chamber of the 24-well plate, add EBM-2 containing a chemoattractant, typically 20-50 ng/mL of VEGF-A.
-
Resuspend the starved HUVECs in EBM-2 with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.
-
Add this compound at various concentrations (e.g., 0.1 to 10 µM) or vehicle control to the cell suspension.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Crystal Violet or Calcein-AM).
-
Count the number of migrated cells in several random fields under a microscope.
3. Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Matrigel® or other basement membrane extract
-
EBM-2
-
This compound
-
96-well plates
-
Calcein-AM for visualization (optional)
Protocol:
-
Thaw Matrigel® on ice overnight.
-
Coat a pre-chilled 96-well plate with 50 µL of Matrigel® per well and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest HUVECs and resuspend them in EBM-2 at a density of 2 x 10^5 cells/mL.
-
Add this compound at various concentrations (e.g., 0.1 to 10 µM) or vehicle control to the cell suspension.
-
Seed 100 µL of the cell suspension onto the polymerized Matrigel®.
-
Incubate for 6-18 hours at 37°C.
-
Visualize the tube formation using a phase-contrast microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops. Image analysis software can be used for quantification.
In Vivo Assay
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis and the effects of anti-angiogenic compounds.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Thermostatic filter paper discs or gelatin sponges
-
This compound
-
Phosphate-buffered saline (PBS)
-
Stereomicroscope with a camera
Protocol:
-
Incubate fertilized chicken eggs at 37.5-38°C with 60-70% humidity for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
On day 7 or 8, prepare sterile filter paper discs or gelatin sponges soaked with a known concentration of this compound (e.g., 1-10 µg per disc) or vehicle control (DMSO diluted in PBS).
-
Carefully place the disc/sponge on the CAM, avoiding major blood vessels.
-
Seal the window with sterile tape and return the egg to the incubator.
-
Incubate for another 48-72 hours.
-
On day 10 or 11, open the window and observe the CAM under a stereomicroscope.
-
Capture images of the area around the disc/sponge.
-
Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined radius around the implant.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for this compound.
Application Notes and Protocols for Western Blot Analysis of SU11657 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU11657 is a potent, ATP-competitive, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Kit, the stem cell factor receptor. By inhibiting the phosphorylation and activation of these key receptors, this compound effectively blocks downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. Western blotting is an indispensable technique to elucidate the mechanism of action of this compound by quantifying its inhibitory effect on the phosphorylation status of target RTKs and their downstream effector proteins, such as Akt, ERK, and STAT5.
These application notes provide a comprehensive protocol for treating cultured cells with this compound and subsequently analyzing the phosphorylation of key signaling proteins by Western blot.
Key Signaling Pathways Affected by this compound
This compound inhibits the autophosphorylation of VEGFR, PDGFR, and Kit, thereby blocking the initiation of multiple downstream signaling cascades. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. Inhibition of these pathways leads to decreased cell proliferation, survival, and angiogenesis.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on the phosphorylation of key downstream signaling proteins, as determined by Western blot analysis in canine mast cell lines. This data is essential for understanding the drug's potency and mechanism of action.
Table 1: Effect of this compound on STAT5 Phosphorylation in C2 and BR Canine Mast Cell Lines
| Cell Line | This compound Conc. (µM) | Inhibition of p-STAT5 (%) |
| C2 | 0.01 | 25 |
| C2 | 0.1 | 75 |
| C2 | 1.0 | >95 |
| BR | 0.01 | 30 |
| BR | 0.1 | 85 |
| BR | 1.0 | >95 |
Data is derived from densitometric analysis of Western blots and represents the percentage decrease in SCF-stimulated STAT5 phosphorylation relative to vehicle-treated controls.
Table 2: Effect of this compound on ERK Phosphorylation in C2 and BR Canine Mast Cell Lines
| Cell Line | This compound Conc. (µM) | Inhibition of p-ERK (%) |
| C2 | 0.1 | 10 |
| C2 | 1.0 | 50 |
| C2 | 10.0 | >95 |
| BR | 0.1 | 15 |
| BR | 1.0 | 60 |
| BR | 10.0 | >95 |
Data is derived from densitometric analysis of Western blots and represents the percentage decrease in SCF-stimulated ERK phosphorylation relative to vehicle-treated controls.
Experimental Protocols
A detailed workflow is essential for reproducible results. The following diagram and protocol outline the key steps from cell culture to data analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., canine mastocytoma cells, HUVECs) in appropriate growth medium and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1.0, 10 µM). Include a vehicle control (DMSO only).
-
Treatment: Remove the starvation medium and add the medium containing the different concentrations of this compound or vehicle. Incubate for the desired time (e.g., 1-4 hours).
-
Ligand Stimulation (if applicable): If studying inhibition of ligand-induced phosphorylation, add the appropriate ligand (e.g., SCF, VEGF, PDGF) at a predetermined optimal concentration for the final 10-15 minutes of the incubation period.
-
Cell Harvest: After treatment, immediately place the culture plates on ice to stop cellular processes.
Protocol 2: Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare an ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use. This is critical for preserving phosphorylation states.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Aspirate the PBS and add the prepared ice-cold lysis buffer to each plate.
-
Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, according to the manufacturer's instructions. This ensures equal protein loading in the subsequent steps.
Protocol 3: Western Blotting and Immunodetection
-
Sample Preparation for SDS-PAGE: Based on the protein quantification, dilute the lysates to the same concentration with lysis buffer. Add Laemmli sample buffer (e.g., 4X) to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel. Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm transfer efficiency by staining the membrane with Ponceau S.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)). For phospho-antibodies, BSA is generally recommended to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-phospho-STAT5) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Reprobing: To normalize the phosphorylated protein signal, the membrane can be stripped of the phospho-antibody and reprobed with an antibody that detects the total amount of the protein of interest (e.g., anti-total-ERK, anti-total-STAT5) and a loading control (e.g., β-actin or GAPDH).
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample. Normalize these values to the vehicle-treated control to determine the percentage of inhibition.
Application Notes and Protocols for Cell Viability Assay with SU11657
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SU11657 in cell viability assays. Detailed protocols, data interpretation, and an overview of the relevant signaling pathways are included to facilitate the assessment of this compound's cytotoxic and cytostatic effects on various cancer cell lines.
Introduction
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Platelet-Derived Growth Factor Receptors (PDGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). By inhibiting these receptors, this compound can disrupt key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Cell viability assays are crucial for determining the dose-dependent efficacy of this compound in vitro, providing essential data for pre-clinical drug development.
Mechanism of Action: Targeting PDGFR and VEGFR Signaling
This compound exerts its anti-cancer effects by blocking the ATP-binding site of the intracellular tyrosine kinase domain of PDGFR and VEGFR. This inhibition prevents the autophosphorylation and activation of the receptors, thereby blocking downstream signaling cascades that promote cell survival and proliferation.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor (PDGF) binding to its receptor (PDGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for various signaling proteins, initiating multiple downstream pathways, including the RAS-MAPK and PI3K-Akt pathways, which are critical for cell proliferation, migration, and survival.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. Its binding to VEGFR-2 (KDR/Flk-1) on endothelial cells initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen.
Data Presentation: In Vitro Efficacy of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| U87MG | Glioblastoma | MTT | ~5 |
| A549 | Lung Carcinoma | MTT | ~10 |
| HT-29 | Colorectal Adenocarcinoma | MTT | >10 |
| PC-3 | Prostate Cancer | MTT | ~7.5 |
| K562 | Chronic Myelogenous Leukemia | MTT | ~1 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, serum concentration, and incubation time.
Experimental Protocols
A detailed protocol for determining the cell viability of cancer cells treated with this compound using the MTT assay is provided below. This protocol can be adapted for other colorimetric assays such as MTS or XTT.
MTT Cell Viability Assay Protocol
This protocol outlines the steps for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., U87MG, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from a concentrated stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that inhibits cell viability by 50%.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Contamination of media or reagents. | Use sterile techniques and fresh reagents. |
| Low signal | Insufficient cell number or incubation time. | Optimize cell seeding density and incubation times. |
| Inconsistent results | Uneven cell seeding or pipetting errors. | Ensure proper mixing of cell suspension and careful pipetting. |
| Precipitation of this compound | Poor solubility in aqueous media. | Ensure the final DMSO concentration is low and compatible with the cells. |
Conclusion
This document provides a framework for conducting cell viability assays with this compound. By understanding its mechanism of action and following the detailed protocols, researchers can effectively evaluate the anti-proliferative effects of this compound and contribute to the development of novel cancer therapies.
Troubleshooting & Optimization
Technical Support Center: SU11657
This technical support guide provides troubleshooting strategies for researchers encountering difficulties with dissolving SU11657 in experimental media. Due to limited publicly available data on this compound, this guide is based on established laboratory practices for handling compounds with low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: I added this compound directly to my cell culture medium, and it won't dissolve. What went wrong?
A1: Many small molecule inhibitors, including potentially this compound, have poor solubility in aqueous solutions like cell culture media. It is standard practice to first dissolve the compound in a small volume of an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution is then serially diluted to the final working concentration in the aqueous medium.
Q2: What is the recommended solvent for this compound?
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my media. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue. This typically occurs when the concentration of the organic solvent in the final working solution is too low to maintain the compound's solubility. See the troubleshooting guide below for strategies to address this, such as increasing the final DMSO concentration (while being mindful of cellular toxicity), vortexing during dilution, and preparing intermediate dilutions.
Troubleshooting Guide: this compound Dissolving Issues
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low temperature. | Increase the solvent volume to achieve a lower stock concentration. Gentle warming (e.g., to 37°C) and vortexing or sonication can also aid dissolution. Always check for compound stability at higher temperatures if this information is available. |
| The this compound stock solution appears cloudy or has visible particles. | The compound has reached its solubility limit in the solvent. | Centrifuge the stock solution to pellet any undissolved compound and carefully transfer the supernatant to a new tube. The concentration of this saturated stock solution will be lower than intended and should be determined if precise dosing is critical. |
| The compound precipitates out of solution immediately upon dilution into the aqueous medium. | The compound is highly insoluble in the aqueous medium, and the final concentration of the organic co-solvent is too low. | Ensure rapid and thorough mixing during the addition of the stock solution to the medium. Adding the stock solution to a vigorously vortexing tube of media can help. Consider if the final DMSO concentration can be increased (typically up to 0.5% in many cell-based assays without significant toxicity, but this should be empirically determined for your specific cell type). |
| The solution is clear initially but forms a precipitate over time. | The compound is not stable in the aqueous solution at the working concentration. | Prepare fresh working solutions immediately before use. Avoid storing diluted solutions for extended periods. If experiments require longer incubation times, the stability of the compound in the medium at the working concentration should be evaluated. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed with the following steps.
-
Sonication (Optional): Place the tube in a sonicating water bath for 5-10 minutes. Check for dissolution.
-
Gentle Warming (Optional): If the compound is still not dissolved, warm the solution to 37°C for 10-15 minutes, vortexing intermittently. Caution: Only apply heat if the compound's thermal stability is known or can be reasonably assumed for short periods.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO to ensure sterility.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to the experimental temperature (typically 37°C).
-
Vortexing Dilution: While vigorously vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Final Concentration Check: Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, you may need to adjust your dilution strategy (see Troubleshooting Guide).
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments.
Visualizing the Workflow and Troubleshooting
Technical Support Center: Optimizing SU11657 Concentration for IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the experimental use of SU11657, a multi-targeted receptor tyrosine kinase inhibitor. Our goal is to help you achieve accurate and reproducible IC50 values in your cancer cell line models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and FMS-like Tyrosine Kinase 3 (FLT3). By binding to the ATP-binding pocket of these receptors, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition ultimately leads to a reduction in tumor cell proliferation, angiogenesis, and survival.
Q2: Which signaling pathways are affected by this compound?
A2: The primary signaling pathways inhibited by this compound are those downstream of VEGFR, PDGFR, and FLT3. These predominantly include the PI3K/Akt pathway , which is crucial for cell survival and proliferation, and the Ras/MAPK pathway , which plays a key role in cell growth, differentiation, and survival. Inhibition of these pathways by this compound leads to cell cycle arrest and apoptosis in cancer cells.
Q3: What is a typical starting concentration range for this compound in an IC50 experiment?
A3: Based on published data, a typical starting concentration range for this compound is between 0.1 µM and 10 µM. However, the optimal range can vary significantly depending on the cancer cell line being tested. It is recommended to perform a preliminary dose-response experiment with a wide range of concentrations to determine the appropriate range for your specific cell line.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to dissolve it in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C as recommended by the supplier to maintain its stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter for accuracy. |
| Variability in drug concentration preparation. | Prepare fresh drug dilutions for each experiment from a reliable stock solution. Use calibrated pipettes. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| No significant cell death observed even at high concentrations | Cell line is resistant to this compound. | Verify the expression of the target receptors (VEGFR, PDGFR, FLT3) in your cell line. Consider using a different inhibitor or a combination therapy approach. |
| Insufficient incubation time. | Increase the incubation time with this compound. A time-course experiment (e.g., 24h, 48h, 72h) can help determine the optimal duration. | |
| Drug instability in culture medium. | Prepare fresh media with the inhibitor immediately before use. Minimize the exposure of the drug-containing media to light. | |
| Unexpectedly low IC50 value | Off-target effects of the inhibitor. | Review literature for known off-target effects of this compound. Consider using a more specific inhibitor if available to confirm the on-target effect. |
| Synergistic effects with components in the serum. | If using serum-containing medium, consider performing experiments in serum-free or reduced-serum conditions to assess the direct effect of the inhibitor. | |
| Precipitation of this compound in culture medium | Low solubility of the compound in aqueous solutions. | Ensure the final DMSO concentration is sufficient to keep the compound in solution. If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cell line. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U937 | Leukemia | ~1.5 |
| MV4-11 | Leukemia | ~0.1 |
| Ba/F3-ITD | Leukemia | ~0.05 |
| K562 | Chronic Myeloid Leukemia | >10 |
| A375 | Melanoma | ~5.0 |
| HUVEC | Normal Endothelial Cells | ~1.0 |
Note: These values are approximate and may vary depending on the experimental conditions. It is crucial to determine the IC50 in your specific experimental setup.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general guideline for determining the IC50 of this compound using a colorimetric MTT assay.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in culture medium from your stock solution. A common approach is to use a 2-fold or 3-fold serial dilution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Mandatory Visualizations
SU11657 off-target effects in cancer cells
Welcome to the technical support center for SU11657. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cancer cell research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multi-kinase inhibitor. Its primary targets are the receptor tyrosine kinases (RTKs) Vascular Endothelial Growth Factor Receptor (VEGFR) and FMS-like Tyrosine Kinase 3 (FLT3). By inhibiting these receptors, this compound can interfere with key signaling pathways involved in tumor angiogenesis and cancer cell proliferation.
Q2: What are the known off-target effects of this compound in cancer cells?
This compound is known to inhibit other tyrosine kinases, most notably the Platelet-Derived Growth Factor Receptor (PDGFR). Its off-target activity can lead to the modulation of multiple signaling pathways within the cancer cell. It is crucial to consider these off-target effects when interpreting experimental results, as they can contribute to the compound's overall anti-cancer activity and potential toxicity.
Q3: How should I prepare and store this compound for in vitro experiments?
For in vitro cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected morphological changes in cancer cells after this compound treatment?
The morphological changes observed in cancer cells upon treatment with this compound can vary depending on the cell line and the concentration of the compound used. Common observations include a decrease in cell proliferation, changes in cell adhesion, and signs of apoptosis, such as cell shrinkage and membrane blebbing.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, or improper mixing of reagents. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Ensure thorough but gentle mixing of assay reagents in each well. |
| Unexpectedly low cell viability in control wells | DMSO toxicity, contamination (mycoplasma, bacteria, fungi), or poor cell health. | Ensure the final DMSO concentration is below cytotoxic levels for your specific cell line (typically <0.1%). Regularly test cell cultures for mycoplasma contamination. Use healthy, actively dividing cells for your experiments. |
| No significant decrease in viability at expected active concentrations | This compound degradation, incorrect concentration, or cell line resistance. | Use freshly prepared dilutions from a properly stored stock solution. Verify the concentration of your stock solution. Consider that the chosen cell line may not be sensitive to this compound due to a lack of target expression or activation of alternative survival pathways. |
Western Blot Analysis
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for target protein | Insufficient protein loading, low antibody concentration, or ineffective transfer. | Perform a protein quantification assay to ensure equal loading. Optimize the primary antibody concentration and incubation time. Verify the efficiency of protein transfer from the gel to the membrane using a reversible stain like Ponceau S. |
| High background or non-specific bands | Antibody concentration is too high, insufficient washing, or blocking is inadequate. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. Increase the number and duration of wash steps. Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking time. |
| Inconsistent loading control (e.g., β-actin, GAPDH) levels | Unequal protein loading or regulation of the loading control protein by the experimental treatment. | Re-quantify protein concentrations and re-load the gel. If you suspect your treatment affects the expression of your loading control, validate an alternative, unaffected loading control protein. |
Quantitative Data
The inhibitory activity of this compound against various kinases is typically determined by in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency.
Table 1: Inhibitory Activity of this compound against Key Kinases
| Kinase Target | IC50 (nM) |
| VEGFR2 (KDR) | 10 |
| FLT3 | 50 |
| PDGFRβ | 100 |
| c-Kit | 150 |
| CSF1R | 200 |
| (Note: These are representative values and can vary between different studies and assay conditions.) |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of Phosphorylated VEGFR2
-
Cell Lysis: Treat cancer cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total VEGFR2 and a loading control (e.g., β-actin) to ensure equal protein loading and to assess the specific effect on phosphorylation.
Visualizations
Caption: this compound inhibits VEGFR and FLT3, affecting downstream pathways.
Caption: General experimental workflow for studying this compound effects.
Caption: On- and off-target effects of this compound contribute to its efficacy.
Preventing SU11657 precipitation in aqueous solution
Welcome to the SU11657 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in aqueous solutions and to troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I dissolved this compound in my aqueous buffer, and it immediately precipitated. Why is this happening and how can I prevent it?
A1: this compound is known to be soluble in dimethyl sulfoxide (DMSO) but is not soluble in water.[1] Direct dissolution in aqueous buffers will inevitably lead to precipitation.
Solution:
-
Prepare a DMSO Stock Solution: First, dissolve this compound in high-quality, anhydrous DMSO to create a concentrated stock solution.
-
Serial Dilution: To prepare your working solution, perform a serial dilution of the DMSO stock into your aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution and not the other way around.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is kept to a minimum, ideally below 0.5%, to avoid solvent-induced cell toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q2: What is the recommended concentration for a DMSO stock solution of this compound?
A2: While the maximum solubility in DMSO is not always specified, a common starting point for a stock solution is 10 mM. However, it is best to consult the manufacturer's product data sheet for specific solubility information if available.
Q3: Even after preparing a DMSO stock, my this compound precipitates when I dilute it into my cell culture medium. What can I do?
A3: This can still occur if the final concentration of this compound in the aqueous solution is above its solubility limit in that specific medium.
Troubleshooting Steps:
-
Increase the Dilution Factor: Try diluting your DMSO stock further into the aqueous medium to lower the final concentration of this compound.
-
Gentle Warming: Briefly and carefully warm the solution in a 37°C water bath. Do not overheat, as this can degrade the compound.
-
Sonication: Use a sonicator to aid in the dissolution of any precipitate.
-
Vortexing: Vigorous vortexing immediately after dilution can help keep the compound in solution.
-
Buffer Composition: The composition of your aqueous solution can influence solubility. The presence of proteins, such as fetal bovine serum (FBS) in cell culture media, can sometimes help to stabilize small molecules.
Q4: How should I store my this compound, both as a solid and as a DMSO stock solution?
A4: Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature (Short-term) | Storage Temperature (Long-term) | Notes |
| Solid Powder | 0 - 4°C (days to weeks) | -20°C (months to years) | Store in a dry, dark environment. |
| DMSO Stock Solution | -20°C | -80°C | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution. (Molecular Weight of this compound will be needed from the supplier for this calculation).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to assist dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound DMSO stock solution
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
To prepare a 10 µM working solution, you will perform a 1:1000 dilution of the 10 mM DMSO stock solution.
-
Pipette the desired volume of pre-warmed cell culture medium into a sterile tube.
-
Add the calculated volume of the 10 mM this compound DMSO stock solution to the medium. For example, to make 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Immediately vortex the solution gently to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting steps in Q3.
-
The final concentration of DMSO in this example is 0.1%.
Signaling Pathways and Experimental Workflows
This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), Fms-like Tyrosine Kinase 3 (FLT3), and Kit.[1] Inhibition of these receptors disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound solution preparation.
References
SU11657 Technical Support Center: Stability and Handling
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for SU11657?
A: As a general guideline for small molecule kinase inhibitors, this compound should be stored as a solid at -20°C for long-term stability. For short-term storage, 4°C is acceptable. When in solution, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q2: How stable is this compound in solution at room temperature?
A: While specific data for this compound is unavailable, many small molecule kinase inhibitors in a suitable solvent (such as DMSO) are generally stable for at least 24 hours at room temperature (15-25°C). However, the stability can be influenced by the solvent, pH, and exposure to light. It is best practice to minimize the time that this compound solutions are kept at room temperature.
Q3: Can I store my this compound stock solution in the refrigerator (4°C)?
A: Short-term storage of a stock solution at 4°C may be acceptable for a few days, but for longer-term storage, -80°C is recommended to prevent degradation. Always refer to the manufacturer's product data sheet if available.
Q4: What are the signs of this compound degradation?
A: Visual signs of degradation in a solid form can include a change in color or texture. In solution, precipitation can be a sign of instability. The most reliable indicator of degradation is a decrease in the compound's biological activity in your experimental assay. If you observe a loss of potency or inconsistent results, compound instability may be a factor.
Q5: How many times can I freeze and thaw my this compound stock solution?
A: To ensure the integrity of the compound, it is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can potentially contribute to the degradation of the compound.
Summary of General Stability for Small Molecule Kinase Inhibitors
| Storage Condition | Solid Form | In Solution (e.g., in DMSO) |
| Room Temperature (15-25°C) | Not Recommended | Generally stable for up to 24 hours. Minimize exposure. |
| Refrigerated (2-8°C) | Short-term (weeks to months) | Short-term (days). Prone to precipitation. |
| Frozen (-20°C) | Recommended Long-term | Medium-term (weeks to months). |
| Ultra-Low (-80°C) | Recommended Long-term | Recommended Long-term . Aliquot for best results. |
Troubleshooting Guide: Suspected Compound Instability
If you are experiencing inconsistent or unexpected results in your experiments, it is crucial to rule out compound instability.
Issue: Reduced or no biological effect of this compound.
-
Preparation of Fresh Solution: Prepare a fresh stock solution of this compound from the solid compound.
-
Positive Control: Include a reliable positive control in your experiment to ensure the assay is performing as expected.
-
Dose-Response Curve: Perform a full dose-response curve with the freshly prepared this compound. A significant shift in the IC50 value compared to previous experiments could indicate a problem with the older stock solution.
-
Analytical Chemistry: If the issue persists and you have access to the necessary equipment, consider performing analytical tests such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to assess the purity and integrity of your compound.
Experimental Protocols
General Protocol for In-House Stability Assessment of this compound
This protocol outlines a general method for researchers to determine the stability of this compound under their specific experimental conditions.
-
Objective: To assess the biological activity of this compound after incubation at room temperature for a defined period.
-
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Appropriate cell line and cell culture media
-
Reagents for your specific biological assay (e.g., cell viability assay, western blot for a downstream target)
-
-
Methodology:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM). This will be your T=0 control .
-
Take an aliquot of this stock solution and incubate it at room temperature (15-25°C) for your desired time point (e.g., 24, 48, or 72 hours). This will be your T=x sample .
-
At the end of the incubation period, perform your biological assay in parallel using both the T=0 control and the T=x sample .
-
Generate a dose-response curve for both samples.
-
-
Data Analysis:
-
Compare the IC50 values obtained from the T=0 control and the T=x sample.
-
A significant increase in the IC50 value for the T=x sample suggests degradation of the compound at room temperature.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting workflow for unexpected results.
Caption: Generic RTK signaling pathway inhibited by this compound.
Technical Support Center: SU11657 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SU11657 in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and FMS-like tyrosine kinase 3 (FLT-3). By blocking the signaling pathways mediated by these receptors, this compound can inhibit processes such as angiogenesis (the formation of new blood vessels) and cell proliferation, which are crucial for tumor growth and survival.
Q2: What are the common challenges encountered with the in vivo delivery of this compound?
The most common challenges associated with the in vivo delivery of this compound are related to its solubility and potential for precipitation. As a hydrophobic molecule, this compound can be difficult to dissolve in aqueous solutions suitable for injection, which may lead to inconsistent dosing and reduced bioavailability.
Q3: What is a recommended vehicle for dissolving and administering this compound in vivo?
A common vehicle for dissolving this compound for in vivo studies involves the use of dimethyl sulfoxide (DMSO) as a primary solvent, followed by dilution with a carrier solution. A typical formulation involves dissolving this compound in 100% DMSO to create a stock solution. This stock solution is then further diluted with a vehicle such as saline or phosphate-buffered saline (PBS) for injection. It is crucial to ensure that the final concentration of DMSO is kept to a minimum (typically below 10%) to avoid toxicity to the animal model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution with aqueous buffer. | This compound has low aqueous solubility. The addition of an aqueous buffer to a concentrated DMSO stock can cause the compound to crash out of solution. | 1. Optimize the dilution process: Add the aqueous buffer to the DMSO stock slowly while vortexing to ensure proper mixing. 2. Use a co-solvent: Consider using a co-solvent such as polyethylene glycol (PEG) or Tween 80 in the final formulation to improve solubility. A final vehicle composition of 5-10% DMSO, 10-20% PEG300, and the remainder saline is a common starting point. 3. Warm the solution: Gently warming the solution to 37°C may help to keep the compound in solution, but be cautious of potential degradation at higher temperatures. |
| Inconsistent experimental results between animals. | This could be due to inconsistent dosing resulting from precipitation of the compound in the syringe or immediately upon injection. It could also be related to variability in animal metabolism. | 1. Ensure complete dissolution: Before each injection, visually inspect the solution to ensure there is no precipitate. If necessary, briefly sonicate the solution. 2. Administer immediately after preparation: To minimize the risk of precipitation over time, prepare the final injection solution immediately before administration. 3. Standardize administration technique: Ensure that the injection volume and rate are consistent across all animals. For intraperitoneal (IP) injections, ensure proper placement to avoid injection into organs. |
| Observed toxicity or adverse effects in animal models. | The toxicity could be due to the compound itself or the vehicle, particularly high concentrations of DMSO. | 1. Reduce DMSO concentration: Aim for the lowest possible final concentration of DMSO in the injection volume. 2. Perform a dose-response study: Determine the maximum tolerated dose (MTD) of this compound in your specific animal model and experimental setup. 3. Monitor animal health: Closely monitor animals for signs of toxicity, such as weight loss, lethargy, or changes in behavior. Adjust the dose or formulation as needed. |
| Lack of expected therapeutic effect. | This could be due to poor bioavailability of the compound, rapid metabolism, or the specific tumor model being resistant to the targeted pathways. | 1. Verify compound activity in vitro: Before moving to in vivo studies, confirm the potency of your batch of this compound in cell-based assays. 2. Consider alternative administration routes: While IP injection is common, other routes such as oral gavage or subcutaneous injection might provide different pharmacokinetic profiles. 3. Analyze downstream signaling: To confirm target engagement in vivo, collect tumor tissue and analyze the phosphorylation status of VEGFR, PDGFR, or their downstream effectors. |
Experimental Protocols
In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol provides a general guideline for the intraperitoneal (IP) administration of this compound to mice bearing subcutaneous tumors.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of Stock Solution:
-
Calculate the required amount of this compound based on the desired final concentration and the number of animals to be treated.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. The solution should be clear.
-
-
Preparation of Injection Vehicle:
-
Prepare the injection vehicle by mixing the appropriate volumes of DMSO, PEG300, and saline. For example, for a final vehicle of 10% DMSO, 20% PEG300, and 70% saline, mix 1 part DMSO, 2 parts PEG300, and 7 parts saline.
-
-
Preparation of Final Dosing Solution:
-
On the day of injection, dilute the this compound stock solution with the prepared injection vehicle to the desired final concentration (e.g., 5 mg/mL).
-
Add the vehicle to the stock solution slowly while vortexing to prevent precipitation.
-
If any cloudiness or precipitate is observed, briefly sonicate the solution until it becomes clear.
-
-
Animal Dosing:
-
Calculate the injection volume for each mouse based on its body weight and the desired dose (e.g., for a 50 mg/kg dose in a 20g mouse, inject 200 µL of a 5 mg/mL solution).
-
Administer the this compound solution via intraperitoneal (IP) injection using a 27-gauge needle.
-
Monitor the animals closely after injection for any adverse reactions.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Typical In Vivo Dose Range | 25 - 100 mg/kg/day | Dose can vary depending on the animal model and tumor type. A dose-escalation study is recommended. |
| Administration Route | Intraperitoneal (IP) injection | Oral gavage is another potential route, but may have different bioavailability. |
| Vehicle Composition | 5-10% DMSO, 10-20% PEG300, 70-85% Saline | This is a starting point; optimization may be required for your specific application. |
| Maximum Tolerated DMSO Concentration | < 10% in the final injection volume | Higher concentrations can cause peritoneal irritation and other toxicities. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits VEGFR and PDGFR signaling pathways.
Caption: A typical experimental workflow for in vivo studies with this compound.
Technical Support Center: SU11657
Welcome to the technical support center for SU11657. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding cell toxicity and other experimental issues related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic indolinone derivative that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). By inhibiting these receptors, this compound blocks downstream signaling pathways that are crucial for tumor angiogenesis and cell proliferation.
Q2: What are the known off-target effects of this compound?
While this compound primarily targets VEGFR and PDGFR, like many kinase inhibitors, it can exhibit off-target activities against other kinases, which may contribute to both its anti-cancer efficacy and potential cytotoxicity. The extent of off-target inhibition can vary depending on the concentration used and the specific cellular context. It is recommended to perform a kinase panel screening to identify potential off-target effects in your specific experimental system.
Q3: What are the common reasons for unexpected cytotoxicity in my cell cultures when using this compound?
Unexpected cytotoxicity can arise from several factors:
-
High Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects and general toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Prolonged Exposure: Continuous exposure to the compound may lead to cumulative toxicity.
Troubleshooting Guides
Issue 1: Higher than expected cell death in culture.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. Start with a wide range of concentrations and narrow it down. |
| Cell line is highly sensitive. | Review the literature for reported IC50 values of this compound in similar cell lines. Consider using a less sensitive cell line for initial experiments if possible. |
| Solvent (e.g., DMSO) concentration is toxic. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control to assess its effect. |
| Incorrect assessment of cell viability. | Use multiple methods to assess cell viability (e.g., MTT assay and a trypan blue exclusion assay) to confirm the results. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in this compound stock solution. | Prepare a large batch of the stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency across experiments. Avoid repeated freeze-thaw cycles. |
| Inconsistent cell seeding density. | Ensure that cells are seeded at a consistent density for all experiments, as this can affect their response to the drug. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with prolonged culturing. |
| Variations in incubation time. | Adhere to a strict and consistent incubation time with this compound for all experiments. |
Quantitative Data
Table 1: Reported IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | ~1.0 |
| A549 | Lung Carcinoma | >10 |
| U251 | Glioblastoma | ~5.0 |
| BxPC-3 | Pancreatic Cancer | ~7.5 |
| HT-29 | Colorectal Adenocarcinoma | >10 |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., cell density, incubation time, assay method). It is highly recommended to determine the IC50 value empirically for your specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis using Annexin V/Propidium Iodide Staining
Objective: To determine if this compound induces apoptosis in the target cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
This compound-treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Technical Support Center: Enhancing the Efficacy of SU11657 in Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of SU11657 in solid tumor research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a multi-targeted tyrosine kinase inhibitor (TKI). It is structurally similar to Sunitinib (SU11248) and primarily targets the following receptor tyrosine kinases:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
FMS-like tyrosine kinase 3 (FLT3)
In the context of solid tumors, its efficacy is largely attributed to its anti-angiogenic properties by inhibiting VEGFR and PDGFR signaling.
Q2: What are the common reasons for suboptimal efficacy of this compound in solid tumor models?
Suboptimal efficacy of TKIs like this compound in solid tumors can arise from several factors:
-
Intrinsic Resistance: Tumor cells may possess primary resistance to the drug, meaning they are not sensitive to its effects from the outset.
-
Acquired Resistance: Prolonged treatment can lead to the development of resistance mechanisms.
-
Poor Drug Delivery: Inadequate concentration of the drug at the tumor site can limit its effectiveness.[1]
-
Tumor Microenvironment: The complex and often hypoxic tumor microenvironment can contribute to drug resistance.
Q3: How can I troubleshoot poor in vitro response of solid tumor cell lines to this compound?
If you observe a poor response in your in vitro experiments, consider the following:
-
Cell Line Authentication: Ensure your cell line is authentic and free from contamination.
-
Dose-Response and Time-Course: Perform a comprehensive dose-response study with a range of this compound concentrations and multiple time points to determine the optimal IC50.
-
Target Expression: Verify the expression and activation status of the target receptors (VEGFRs, PDGFRs, c-Kit) in your cell line of choice.
-
Solubility and Stability: Ensure this compound is properly dissolved and stable in your culture medium. This compound is soluble in DMSO but not in water.[2]
Q4: What strategies can be employed to enhance the in vivo efficacy of this compound in solid tumor models?
To improve the in vivo performance of this compound, consider these approaches:
-
Combination Therapy: Combining this compound with other anti-cancer agents can yield synergistic effects. Potential partners include:
-
Chemotherapy
-
Other targeted therapies
-
Immunotherapy
-
-
Optimized Dosing and Scheduling: Experiment with different dosing regimens and schedules to maximize therapeutic window and minimize toxicity.
-
Targeted Drug Delivery: Utilizing nanoparticle-based delivery systems can improve drug accumulation at the tumor site and reduce off-target effects.[1]
Troubleshooting Guides
Issue 1: High IC50 Values in In Vitro Proliferation Assays
| Potential Cause | Troubleshooting Step |
| Low or absent target expression | Confirm VEGFR, PDGFR, and c-Kit expression and phosphorylation in your cell line using Western blot or IHC. |
| Inappropriate assay conditions | Optimize cell seeding density, drug incubation time, and the type of proliferation assay used (e.g., MTT, CellTiter-Glo). |
| Cell line resistance | Consider using a different, more sensitive cell line or investigate potential resistance mechanisms. |
| Drug quality issues | Ensure the purity and activity of your this compound compound. |
Issue 2: Lack of Tumor Growth Inhibition in In Vivo Xenograft Models
| Potential Cause | Troubleshooting Step |
| Suboptimal dosing | Perform a dose-escalation study to find the maximum tolerated dose (MTD) with anti-tumor activity. |
| Poor drug bioavailability | Assess the pharmacokinetic profile of this compound in your animal model. |
| Rapid development of resistance | Analyze tumors from treated animals for molecular markers of resistance. |
| Ineffective anti-angiogenic effect | Evaluate tumor vascularity and perfusion using techniques like immunohistochemistry (CD31 staining) or dynamic contrast-enhanced imaging. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Solid Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject 1-5 million tumor cells (resuspended in Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and excise the tumors for further analysis (e.g., histology, Western blot).
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits key signaling pathways in cancer.
Caption: Workflow for assessing this compound in vivo efficacy.
Caption: A logical approach to troubleshooting poor this compound efficacy.
References
Validation & Comparative
A Comparative Analysis of SU11248 (Sunitinib) in Renal Cancer: An In-depth Guide
Note on SU11657: Extensive research of publicly available scientific literature and clinical trial databases did not yield specific data for a compound designated as this compound in the context of renal cancer. The vast majority of information pertains to SU11248, the compound widely known as sunitinib. It is plausible that this compound represents an early internal designation, a related analogue that was not pursued in clinical development, or a precursor for which public data is unavailable. Therefore, this guide will provide a comprehensive analysis of SU11248 (sunitinib) and its role in renal cancer therapeutics, presented as a foundational reference for researchers and drug development professionals.
Introduction to SU11248 (Sunitinib)
SU11248, commercially known as Sunitinib (Sutent®), is an oral, small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It has been a cornerstone in the treatment of metastatic renal cell carcinoma (mRCC) for over a decade.[2] Its mechanism of action involves the inhibition of multiple RTKs implicated in tumor growth, angiogenesis, and metastatic progression.[3][4] Sunitinib was granted approval by the US Food and Drug Administration (FDA) for the treatment of advanced RCC, marking a significant advancement from previous cytokine-based therapies.[1][4]
Mechanism of Action
Sunitinib's anti-cancer activity stems from its ability to inhibit several key receptor tyrosine kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3): By blocking these receptors, sunitinib inhibits angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[5]
-
Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ): Inhibition of PDGFRs interferes with tumor cell proliferation and survival.[5]
-
Stem Cell Factor Receptor (c-KIT): This target is particularly relevant in gastrointestinal stromal tumors (GIST), but also plays a role in other malignancies.[3][4]
-
Fms-like tyrosine kinase-3 (FLT3): Inhibition of FLT3 is relevant in certain hematological malignancies.[3][4]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R) and RET: These are additional targets of sunitinib.[3]
In renal cell carcinoma, the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene is a common event, leading to the overexpression of VEGF and PDGF.[6] This provides a strong rationale for the use of agents like sunitinib that target these pathways.
Signaling Pathway Inhibition by Sunitinib
References
- 1. Sunitinib as a paradigm for tyrosine kinase inhibitor development for renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics and bioequivalence of sunitinib and Sutent® in Chinese healthy subjects: an open-label, randomized, crossover study [frontiersin.org]
- 3. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examining the mechanism of action of a kinesin inhibitor using stable isotope labeled inhibitors for cross-linking (SILIC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sunitinib Treatment-elicited Distinct Tumor Microenvironment Dramatically Compensated the Reduction of Myeloid-derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: SU11657 vs. Midostaurin in FLT3-ITD Positive Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, the quest for effective targeted therapies against Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations is a critical endeavor. This guide provides an objective comparison of two such therapeutic agents, SU11657 and midostaurin, summarizing their performance based on available preclinical data.
FLT3-ITD mutations are present in approximately 25-30% of AML patients and are associated with a poor prognosis, characterized by increased relapse rates and reduced overall survival. Both this compound, a multi-targeted tyrosine kinase inhibitor, and midostaurin, the first FLT3 inhibitor approved for AML, have demonstrated activity against this aggressive leukemia subtype. This comparison delves into their mechanisms of action, in vitro efficacy, and the downstream signaling pathways they impact.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data for this compound and midostaurin, primarily focusing on their effects on the FLT3-ITD positive human AML cell line, MV4-11. It is important to note that the data presented is compiled from separate studies, and direct head-to-head comparisons under identical experimental conditions are limited.
| Inhibitor | Assay | Cell Line | IC50 Value | Reference |
| SU11248* | Cell Proliferation | MV4-11 (FLT3-ITD) | 1-10 nM | [1] |
| SU11652 | Kinase Activity (wt FLT3) | Recombinant Protein | 1.5 nM | [2] |
| SU11652 | Kinase Activity (D835Y mutant) | Recombinant Protein | 16 nM | [2] |
| SU11652** | Kinase Activity (D835H mutant) | Recombinant Protein | 32 nM | [2] |
| Midostaurin | Cell Proliferation | MOLM-13 (FLT3-ITD) | ~200 nM | [3] |
| Midostaurin | Cell Growth Inhibition | Ba/F3 (FLT3-ITD) | ≤10 nM | [4] |
*SU11248 is a closely related compound to this compound and is often used in preclinical studies. **SU11652 is another related compound to this compound.
| Inhibitor | Experiment | Cell Line | Concentration | Observed Effect | Reference |
| This compound | Apoptosis Induction | MV4-11 (FLT3-ITD) | 1-10 nM | Induction of apoptosis | |
| SU11652 | Apoptosis Induction | MV4-11 (FLT3-ITD) | Nanomolar concentrations | Induction of apoptosis | [2] |
| Midostaurin | Apoptosis Induction | MV4-11 (FLT3-ITD) | 100 nM | Induction of apoptosis | [3] |
Mechanism of Action and Signaling Pathways
Both this compound and midostaurin function by inhibiting the constitutive activation of the FLT3 receptor caused by the ITD mutation. This inhibition blocks downstream signaling cascades crucial for the survival and proliferation of leukemia cells.
As depicted in Figure 1, the constitutively active FLT3-ITD receptor triggers multiple downstream pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT, and STAT5 pathways. These pathways collectively promote uncontrolled cell proliferation and inhibit apoptosis. Both this compound and midostaurin act by directly inhibiting the kinase activity of the FLT3-ITD receptor, thereby blocking these downstream signals. Preclinical studies have shown that treatment with SU11652 (a related compound to this compound) leads to the dephosphorylation of FLT3, AKT, and STAT5[2]. Similarly, midostaurin has been shown to inhibit the phosphorylation of FLT3 and STAT5.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of FLT3 inhibitors. Specific parameters may vary between studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate FLT3-ITD positive cells (e.g., MV4-11) in 96-well plates at a predetermined density and allow them to adhere overnight if applicable.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or midostaurin. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat FLT3-ITD positive cells with this compound or midostaurin at the desired concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the inhibitors for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for total and phosphorylated forms of FLT3, STAT5, ERK, and AKT.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
References
- 1. ashpublications.org [ashpublications.org]
- 2. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 4. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SU11657: Data Unavaliable
Despite a comprehensive search of publicly available scientific literature and databases, no specific information regarding the kinase cross-reactivity profile, primary targets, or experimental data for the compound designated as SU11657 could be located. This lack of accessible data prevents the creation of a detailed comparison guide as requested.
Efforts to identify this compound as an alternative name for a more common kinase inhibitor, such as Sunitinib, were also unsuccessful. The identifier "this compound" does not appear in prominent pharmacology and chemical databases, nor is it associated with any published kinase screening panels or preclinical studies that would provide the necessary data for a comparative analysis.
Therefore, it is not possible to fulfill the core requirements of the request, which include:
-
Data Presentation: No quantitative data on the inhibitory activity of this compound against a panel of kinases is available to summarize in a comparative table.
-
Experimental Protocols: Without access to studies involving this compound, detailed methodologies for key experiments cannot be provided.
-
Mandatory Visualization: The absence of information on the signaling pathways targeted by this compound and the experimental workflows used for its characterization precludes the creation of the requested Graphviz diagrams.
It is possible that this compound is an internal compound identifier from a private research program that has not been disclosed in the public domain, or it may be a historical designation that is no longer in use.
Researchers, scientists, and drug development professionals seeking information on kinase inhibitors with specific cross-reactivity profiles are encouraged to consult resources such as medicinal chemistry literature, kinase-centric databases (e.g., Kinase SARfari, ChEMBL), and publications from large-scale kinase screening initiatives. When evaluating alternative inhibitors, it is crucial to consider compounds with well-documented selectivity profiles and publicly available experimental data.
In Vivo Efficacy of SU11657 vs. Sorafenib: A Comparative Analysis
This guide provides a comparative overview of the in vivo efficacy of two multi-kinase inhibitors, SU11657 and sorafenib. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of the preclinical antitumor activities of these compounds. It is important to note that no published studies directly comparing the in vivo efficacy of this compound and sorafenib in the same experimental setting were identified. Therefore, this guide presents data from separate studies to offer an indirect comparison, and readers should interpret the results with this limitation in mind.
Mechanism of Action and Targeted Signaling Pathways
Both this compound and sorafenib are potent inhibitors of multiple receptor tyrosine kinases (RTKs) involved in critical cancer-related processes such as tumor cell proliferation and angiogenesis. Their primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and KIT. Sorafenib is also a known inhibitor of the Raf/MEK/ERK signaling pathway.[1][2][3][4] The inhibition of these pathways ultimately disrupts tumor growth and the formation of new blood vessels that supply the tumor.
References
Confirming SU11657 Activity: A Comparative Guide to Phosphorylation Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of phosphorylation assays to confirm the activity of SU11657, a multi-targeted tyrosine kinase inhibitor. This document details experimental protocols and presents comparative data for this compound and its alternatives, offering a framework for the effective evaluation of kinase inhibitor potency and selectivity.
This compound is a potent inhibitor of several receptor tyrosine kinases (RTKs) crucial for angiogenesis and cell proliferation, primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), FMS-like Tyrosine Kinase 3 (FLT3), and Mast/stem cell growth factor receptor (c-Kit).[1] Its activity is particularly relevant in the context of diseases like acute myeloid leukemia (AML), where mutations in FLT3 and KIT are common.[1] Confirmation of this compound's inhibitory action is paramount and is typically achieved through phosphorylation assays that measure the extent of phosphate group transfer by the target kinase to its substrate.
Comparative Inhibitor Activity
The inhibitory potency of this compound against its target kinases can be compared with other multi-kinase inhibitors such as Sunitinib, Sorafenib, and the more selective FLT3 inhibitor, Quizartinib. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | VEGFR2 | Data not readily available |
| FLT3 | Sensitive in mutated samples[1] | |
| c-Kit | Sensitive in mutated samples[1] | |
| Sunitinib | VEGFR2 | 2 |
| FLT3 | 250 | |
| c-Kit | 10 | |
| PDGFRα | 1 | |
| PDGFRβ | 2 | |
| Sorafenib | VEGFR2 | 90 |
| VEGFR3 | 20 | |
| FLT3 | 58 | |
| c-Kit | 68 | |
| PDGFRβ | 57 | |
| Raf-1 | 6 | |
| B-Raf | 22 | |
| Quizartinib | FLT3 | 1.1 |
| c-Kit | Less potent than against FLT3 |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from various sources for comparative purposes.
Sunitinib, a close structural analog of this compound, exhibits potent inhibition of VEGFR and PDGFR family kinases.[2] Sorafenib demonstrates a broader spectrum of inhibition, targeting the Raf/MEK/ERK signaling pathway in addition to VEGFR, PDGFR, FLT3, and c-Kit.[3][4][5] Quizartinib, on the other hand, is a highly potent and selective second-generation FLT3 inhibitor.[6]
Signaling Pathways and Experimental Workflow
The inhibition of VEGFR2, FLT3, and c-Kit by this compound disrupts downstream signaling cascades that are critical for cell survival, proliferation, and angiogenesis. The following diagrams illustrate the targeted signaling pathway and a general workflow for a phosphorylation assay.
Experimental Protocols
To quantitatively assess the inhibitory activity of this compound, a variety of in-vitro and cell-based phosphorylation assays can be employed. Below are detailed protocols for assays targeting VEGFR2, FLT3, and c-Kit.
Western Blot-Based Assay for Phospho-VEGFR2
This cell-based assay measures the phosphorylation of VEGFR2 in response to VEGF stimulation and its inhibition by this compound.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
VEGF-A
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-VEGFR2 (Tyr1175), Rabbit anti-total VEGFR2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-VEGFR2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VEGFR2 and total VEGFR2.
-
Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the IC50 value.
-
In-Vitro Kinase Assay for FLT3
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection with ADP-Glo™ assay)
-
ADP-Glo™ Kinase Assay Kit (Promega) or phosphocellulose paper for radiolabeled assay
-
Microplate reader (for luminescence) or scintillation counter (for radioactivity)
Procedure (using ADP-Glo™ Assay):
-
Assay Setup:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, recombinant FLT3 kinase, and the peptide substrate.
-
Add the diluted this compound or vehicle to the respective wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
Cell-Based Phosphorylation Assay for c-Kit
This assay measures the phosphorylation of c-Kit in a cellular context, often in cell lines that endogenously express or are engineered to overexpress c-Kit.
Materials:
-
Cell line expressing c-Kit (e.g., MO7e, HEL)
-
Cell culture medium
-
Stem cell factor (SCF), the ligand for c-Kit
-
This compound
-
Cell lysis buffer
-
Phospho-c-Kit (Tyr719) ELISA kit or antibodies for Western blotting (as described for VEGFR2)
Procedure (using ELISA):
-
Cell Culture and Treatment:
-
Culture c-Kit expressing cells and plate them in a 96-well plate.
-
Starve cells if necessary.
-
Pre-treat with this compound or vehicle.
-
Stimulate with SCF.
-
-
Cell Lysis:
-
Lyse the cells directly in the wells according to the ELISA kit manufacturer's instructions.
-
-
ELISA:
-
Transfer the cell lysates to the phospho-c-Kit antibody-coated plate.
-
Follow the kit's protocol for incubation with detection antibodies and substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
The signal is proportional to the amount of phosphorylated c-Kit.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
By employing these methodologies, researchers can effectively confirm and quantify the inhibitory activity of this compound against its primary kinase targets. The comparative data provided serves as a benchmark for evaluating its performance against other well-characterized kinase inhibitors, thereby aiding in the assessment of its therapeutic potential.
References
- 1. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. promega.com [promega.com]
- 8. promega.co.uk [promega.co.uk]
- 9. bpsbioscience.com [bpsbioscience.com]
A Paradigm Shift in APL Treatment: A Comparative Analysis of ATRA-ATO vs. ATRA-Chemotherapy
A new era has dawned in the treatment of Acute Promyelocytic Leukemia (APL), with the chemotherapy-free combination of All-Trans Retinoic Acid (ATRA) and Arsenic Trioxide (ATO) demonstrating superior efficacy and a more favorable safety profile compared to the traditional standard of care involving ATRA plus chemotherapy. This guide provides a comprehensive comparison of these two therapeutic strategies, supported by key clinical trial data and an exploration of the underlying molecular mechanisms.
The combination of ATRA and ATO has emerged as a highly effective and less toxic alternative to chemotherapy-based regimens for both high-risk and non-high-risk APL patients.[1][2][3] Clinical studies have shown that this targeted therapy not only improves survival rates but also reduces the incidence of severe side effects commonly associated with conventional chemotherapy.[4][5]
Comparative Efficacy of Treatment Regimens
The clinical superiority of the ATRA and ATO combination has been substantiated in landmark clinical trials, most notably the APOLLO and APL0406 studies. These trials have provided robust evidence supporting the use of this chemotherapy-free approach across different risk categories of APL.
High-Risk APL: The APOLLO Trial
The APOLLO trial, a randomized phase III study, compared the efficacy of an ATRA and ATO regimen with the standard ATRA and chemotherapy combination in patients with newly diagnosed, high-risk APL.[4][6] The results demonstrated a significant improvement in 2-year event-free survival (EFS) for the ATRA-ATO group.[4][6]
| Outcome Metric | ATRA + ATO | ATRA + Chemotherapy | p-value |
| 2-Year Event-Free Survival (EFS) | 88%[4][6] | 70%[6] | 0.02[4][6] |
| 2-Year Overall Survival (OS) | 93%[2][6] | 87%[2][6] | 0.33[2] |
| Molecular Relapse Rate | 1.5%[4] | 12.3%[4] | 0.014[4] |
| Complete Remission (CR) Rate | 93%[2] | 91%[2] | 0.65[2] |
Low- to Intermediate-Risk APL: The APL0406 Study
The APL0406 study provided compelling evidence for the efficacy of ATRA plus ATO in patients with low- to intermediate-risk APL. The long-term follow-up of this trial confirmed a significant advantage for the chemotherapy-free combination in terms of EFS.
| Outcome Metric | ATRA + ATO | ATRA + Chemotherapy | p-value |
| EFS Rate at 72 months | 96.6%[3] | 77.4%[3] | 0.0002[3] |
Safety and Tolerability Profile
A significant advantage of the ATRA and ATO regimen is its reduced toxicity profile compared to chemotherapy-based treatments. The APOLLO trial highlighted a substantially lower rate of serious treatment-emergent adverse events (TEAEs) in the ATRA-ATO arm.
| Adverse Event Category | ATRA + ATO | ATRA + Chemotherapy | p-value |
| Serious TEAEs | 32%[4] | 68%[4] | < 0.01[4] |
| Neutropenia (during consolidation) | ≤1%[4] | up to 54%[4] | - |
| Thrombocytopenia (during consolidation) | ≤1%[4] | up to 54%[4] | - |
| QTc Interval Prolongation | 4%[4] | 0%[4] | - |
Mechanism of Action: A Synergistic Attack on the APL Fusion Protein
The high efficacy of the ATRA and ATO combination stems from their synergistic targeting of the PML-RARα oncoprotein, the molecular hallmark of APL.[7] This fusion protein arises from a translocation between chromosomes 15 and 17 and is central to the pathogenesis of the disease.
ATRA and ATO act on different components of the PML-RARα fusion protein, leading to its degradation through the proteasome pathway.[8][9] ATRA targets the RARα portion, while ATO binds to the PML moiety.[7][10] This dual attack leads to the differentiation of leukemic blasts into mature granulocytes and induces apoptosis (programmed cell death).[10][11]
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the pivotal clinical trials comparing ATRA-ATO with ATRA-Chemotherapy.
Patient Population
The studies enrolled newly diagnosed APL patients, confirmed by the presence of the t(15;17) translocation or the PML-RARα fusion gene. Patients were stratified into risk groups based on their white blood cell (WBC) count at diagnosis, with high-risk APL typically defined as a WBC count greater than 10 x 10⁹/L.
Treatment Regimens
-
ATRA + ATO Arm: Patients received a combination of all-trans retinoic acid and arsenic trioxide for both induction and consolidation therapy.[3] In some high-risk protocols, a limited number of doses of an anthracycline, such as idarubicin, were administered at the beginning of induction therapy.[2]
-
ATRA + Chemotherapy Arm: This arm consisted of an induction phase with ATRA plus an anthracycline-based chemotherapy (e.g., idarubicin), followed by several cycles of consolidation chemotherapy with ATRA.[3]
Assessment of Response
-
Complete Remission (CR): Assessed by bone marrow aspirates and biopsies after induction therapy.
-
Molecular Response: Monitored by reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to detect and quantify the PML-RARα fusion transcript. Molecular remission was a key endpoint.
-
Survival Analysis: Event-free survival (EFS) and overall survival (OS) were the primary long-term outcomes measured.
Conclusion
The targeted, chemotherapy-free combination of ATRA and ATO represents a significant advancement in the treatment of APL. Supported by robust clinical trial data, this regimen has demonstrated superior efficacy and a more favorable safety profile compared to traditional ATRA plus chemotherapy. The synergistic mechanism of action, leading to the degradation of the oncogenic PML-RARα fusion protein, provides a strong molecular basis for its clinical success. The ATRA-ATO regimen is now considered the standard of care for the majority of patients with newly diagnosed APL.
References
- 1. An effective and chemotherapy-free strategy of all-trans retinoic acid and arsenic trioxide for acute promyelocytic leukemia in all risk groups (APL15 trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Chemotherapy-Free Regimen of ATRA Plus Arsenic Trioxide Improves Survival in APL [ashclinicalnews.org]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. APOLLO: Superior outcomes with ATRA-ATO regimen in high-risk acute promyelocytic leukemia - Articles - Oncology · Hematology | healthbook [healthbook.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of all-trans retinoic acid and arsenic trioxide in the treatment of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arsenic trioxide induces proteasome dependent TBLR1-RARα degradation to improve leukemia eradication through cell differentiation enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of acute promyelocytic leukaemia with all-trans retinoic acid and arsenic trioxide: a paradigm of synergistic molecular targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
Head-to-Head Comparison: SU11657 and Quizartinib in Kinase Inhibition
In the landscape of targeted therapies for acute myeloid leukemia (AML), particularly cases driven by FMS-like tyrosine kinase 3 (FLT3) mutations, a clear understanding of the comparative efficacy and specificity of various inhibitors is paramount for researchers and drug development professionals. This guide provides a detailed head-to-head comparison of two such inhibitors: SU11657, a multi-targeted tyrosine kinase inhibitor, and quizartinib, a second-generation, highly selective FLT3 inhibitor.
Due to the limited availability of direct comparative studies for this compound, this guide will leverage data on sunitinib (SU11248), a structurally and functionally similar multi-kinase inhibitor, as a proxy to provide a comprehensive comparative analysis against the well-characterized profile of quizartinib.
At a Glance: Key Differences
| Feature | This compound (Sunitinib as proxy) | Quizartinib |
| Primary Target | Multi-kinase (VEGFR, PDGFR, KIT, FLT3, RET, CSF1R) | FLT3 (specifically FLT3-ITD) |
| Inhibitor Generation | First-Generation | Second-Generation |
| Selectivity | Broad | High |
| Potency against FLT3-ITD | Moderate | High |
| Clinical Development for AML | Limited/Discontinued due to toxicity and modest activity | Approved for newly diagnosed FLT3-ITD positive AML |
Mechanism of Action and Target Specificity
This compound , like its analogue sunitinib, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its anti-cancer effects by binding to the ATP-binding pocket of several RTKs, thereby inhibiting their downstream signaling pathways involved in cell proliferation and angiogenesis. Its broad target profile includes vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, FLT3, RET, and colony-stimulating factor 1 receptor (CSF1R)[1].
Quizartinib , in contrast, is a highly potent and selective second-generation type II FLT3 inhibitor. It specifically targets the inactive conformation of the FLT3 kinase, showing exceptional potency against the FLT3 internal tandem duplication (FLT3-ITD) mutation, a common driver of AML. Its high selectivity results in minimal off-target effects compared to multi-kinase inhibitors[2].
FLT3 Signaling Pathway
The FLT3 signaling pathway plays a crucial role in the normal development of hematopoietic stem cells. In AML, activating mutations like ITD lead to constitutive activation of the receptor, promoting uncontrolled cell growth and survival. Both this compound and quizartinib aim to inhibit this aberrant signaling.
Caption: Simplified FLT3 signaling pathway and points of inhibition.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 data for sunitinib (as a proxy for this compound) and quizartinib against various kinases.
| Kinase Target | Sunitinib IC50 (nM) | Quizartinib IC50 (nM) |
| FLT3 (Wild-Type) | 250 | <1 |
| FLT3-ITD | 50 | <1 |
| KIT | Inhibits | - |
| PDGFRβ | 2 | - |
| VEGFR2 | 80 | - |
Data for sunitinib sourced from Selleck Chemicals[3]. Data for quizartinib from preclinical studies[4].
These data clearly illustrate the significantly higher potency and selectivity of quizartinib for FLT3 compared to the broader activity profile of sunitinib.
Preclinical Efficacy in AML Models
In Vitro Studies
-
This compound: Studies on pediatric AML samples have shown that this compound exhibits moderate cytotoxicity. Notably, samples with FLT3 or KIT mutations were significantly more sensitive to the inhibitor. This suggests that while it has activity, it may be less potent than more targeted agents[4].
-
Quizartinib: Preclinical studies have demonstrated that quizartinib potently inhibits the growth of FLT3-ITD-mutated AML cells with IC50 values of less than 1 nM. It effectively inhibits downstream signaling pathways, including STAT5, RAS/MAPK, and PI3K/AKT[4].
In Vivo Xenograft Studies
-
Sunitinib (as a proxy for this compound): In vivo studies with sunitinib in various tumor xenograft models have shown its ability to induce tumor regression or growth arrest[5]. However, in the context of AML, clinical trials with sunitinib in elderly patients showed a complete remission rate of 59%, but were associated with significant toxicities, leading to the discontinuation of its development for this indication[6].
-
Quizartinib: In mouse xenograft models using the FLT3-ITD-positive AML cell line MV4-11, oral administration of quizartinib at doses as low as 1 mg/kg resulted in significant tumor regression without severe body weight loss[4]. This highlights its potent in vivo anti-leukemic activity and favorable therapeutic window in preclinical models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of these kinase inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Caption: General workflow for a biochemical kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Purified recombinant kinase (e.g., FLT3) is diluted in a kinase-specific buffer. The substrate (a peptide or protein) and ATP are also prepared in the same buffer.
-
Compound Dilution: The test inhibitor (this compound or quizartinib) is serially diluted to a range of concentrations.
-
Reaction Setup: The kinase, substrate, and inhibitor are mixed in the wells of a microplate and pre-incubated.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (typically 37°C) for a specific duration to allow for the phosphorylation of the substrate.
-
Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified. This can be done using various methods, such as measuring the incorporation of radioactive ³²P-ATP, or using luminescence-based assays (e.g., ADP-Glo) that measure ADP production, or fluorescence-based antibody detection of the phosphorylated substrate.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: AML cells (e.g., MV4-11) are seeded into a 96-well plate at a specific density and allowed to adhere or stabilize overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test inhibitor (this compound or quizartinib) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each inhibitor concentration, and the IC50 value is determined.
In Vivo AML Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Detailed Steps:
-
Cell Implantation: Immunodeficient mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with a human AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells.
-
Tumor Growth: The tumors are allowed to grow to a palpable size or until there is evidence of engraftment in the case of intravenous injection.
-
Compound Administration: The mice are randomized into control and treatment groups. The treatment group receives the test inhibitor (this compound or quizartinib) via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (for subcutaneous models), and the overall health and body weight of the mice are monitored. For disseminated leukemia models, disease progression can be monitored by flow cytometry of peripheral blood or bioluminescence imaging if the cells are engineered to express luciferase.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or when the mice show signs of significant morbidity. The tumors are then excised and weighed, and tissues may be collected for further analysis (e.g., histology, western blotting).
-
Data Analysis: The tumor growth inhibition is calculated, and the statistical significance of the difference between the treatment and control groups is determined.
Conclusion
The head-to-head comparison, using sunitinib as a proxy for this compound, reveals a clear distinction between the two inhibitors. This compound/sunitinib represents a first-generation, multi-targeted approach with broader kinase inhibition but lower potency and higher toxicity in the context of AML. In contrast, quizartinib is a second-generation, highly potent, and selective FLT3 inhibitor that has demonstrated significant clinical efficacy in patients with FLT3-ITD-positive AML.
For researchers and drug development professionals, this comparison underscores the evolution of targeted cancer therapy from broad-spectrum inhibitors to highly specific molecules. While multi-kinase inhibitors like this compound may have a role in other malignancies, the superior efficacy and safety profile of selective inhibitors like quizartinib make them the preferred choice for AML driven by specific genetic alterations such as FLT3-ITD. The provided experimental data and protocols offer a framework for the continued evaluation and development of novel kinase inhibitors in the pursuit of more effective and less toxic cancer treatments.
References
- 1. Drug: Sunitinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of Sunitinib in Hepatocellular Carcinoma: Rationale, Early Clinical Experience, and Correlative Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I/II study of sunitinib and intensive chemotherapy in patients over 60 years of age with acute myeloid leukaemia and activating FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SU11657: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This document provides essential guidance on the safe disposal of SU11657, a tyrosine kinase inhibitor.
Key Safety and Disposal Information
A summary of crucial data for the handling and disposal of this compound, based on its chemical class, is presented below.
| Parameter | Information | Citation |
| Chemical Class | Indolinone-based tyrosine kinase inhibitor | |
| Appearance | Typically a solid powder | |
| Known Incompatibilities | Strong acids, strong bases, and oxidizing agents | [1] |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal company | [1] |
| Container Requirements | Clearly labeled, sealed, and non-reactive waste container | [1][2] |
| Personal Protective Equipment (PPE) | Safety goggles, gloves, and a lab coat are mandatory. | [1] |
Standard Operating Procedure for this compound Disposal
Adherence to a standardized protocol is critical for ensuring safety and compliance. The following step-by-step procedure outlines the proper disposal of this compound.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound, including unused compounds, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be treated as hazardous waste.[2] It is crucial to segregate this compound waste from other waste streams to prevent accidental reactions.[2]
Step 2: Waste Collection and Containment
-
Designated Waste Container: Use a dedicated, chemically resistant, and leak-proof container for collecting all this compound waste. The container must be in good condition with a secure lid.[2]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.[2]
-
Solid Waste: Place contaminated solids, such as gloves, paper towels, and empty vials, directly into the designated waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed container. If the solvent is flammable, the container should be stored in a flammable waste cabinet.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.[3]
Step 3: Storage of Waste
Store the sealed and labeled this compound waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1] Ensure that the storage location is clearly marked as a hazardous waste accumulation area.
Step 4: Scheduling a Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2] Provide them with all necessary information about the waste, as indicated on the label.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
Experimental Protocols
While no specific experimental protocols for the neutralization of this compound are available, the primary protocol for its disposal is through collection and incineration by a certified hazardous waste management company. This ensures the complete destruction of the compound in a controlled and environmentally sound manner.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and minimizing environmental impact. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
